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Core Science & Biosynthesis

Foundational

Foreword: Embracing Structural Rigidity and Three-Dimensionality in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-Azaspiro[2.3]hexane-5-carboxamide and its Core Scaffold for Advanced Drug Discovery In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Azaspiro[2.3]hexane-5-carboxamide and its Core Scaffold for Advanced Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of strained, three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and address challenging biological targets. Among these, the 5-azaspiro[2.3]hexane scaffold has garnered significant attention. This unique structural framework, featuring a strained cyclopropane ring fused to an azetidine moiety, offers a compelling combination of rigidity, novel exit vectors, and intriguing physicochemical properties.

This guide provides an in-depth technical exploration of the 5-azaspiro[2.3]hexane core, with a specific focus on its carboxamide derivative (CAS 2408973-98-6). We will dissect its structural attributes, delve into robust synthetic methodologies, and survey its burgeoning applications as a conformationally "frozen" mimic of key biological molecules and as a next-generation bioisostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Part 1: The 5-Azaspiro[2.3]hexane Core: A Structural and Physicochemical Perspective

The defining characteristic of the 5-azaspiro[2.3]hexane system is its spirocyclic fusion of a cyclopropane and an azetidine ring. This arrangement imparts significant conformational constraint, a feature that is highly desirable in rational drug design.

Structural Analysis and Conformational Freezing

Unlike flexible aliphatic chains or even simple cyclic systems, the 5-azaspiro[2.3]hexane core locks the relative orientation of its constituent rings. This "freezing" of conformation drastically reduces the entropic penalty upon binding to a biological target, a principle that can lead to significant gains in binding affinity.[1][2]

A primary application of this principle is in the design of analogues of L-glutamic acid, the principal excitatory neurotransmitter in the central nervous system (CNS).[3][4] By incorporating the spirocyclic system, the rotational freedom around key chemical bonds is severely limited, allowing for the design of ligands with high selectivity for specific glutamate receptor subtypes (e.g., mGluRs), which are implicated in a host of CNS disorders.[2][4]

Caption: L-Glutamic acid vs. the rigid 5-azaspiro[2.3]hexane core.

Physicochemical Properties and Drug Design Implications

The 5-azaspiro[2.3]hexane scaffold is not merely a rigid anchor; its constituent rings contribute unique physicochemical properties that can be exploited in drug design.

PropertyImplication in Drug DesignReference
Increased 3D Character The non-planar, spirocyclic structure allows for exploration of three-dimensional binding pockets and can lead to improved selectivity and novelty, helping to escape the "flatland" of aromatic compounds.[1][5]
Polarity/Basicity The azetidine nitrogen acts as a hydrogen bond acceptor and imparts polarity. Its basicity (pKa) is influenced by the strained ring system, which can be fine-tuned to optimize target engagement and ADME properties.[6]
Metabolic Stability As a bioisostere for motifs like piperidine, the 5-azaspiro[2.3]hexane core can block sites of metabolic oxidation, potentially improving a compound's half-life and reducing the formation of unwanted metabolites.[1][7]
Low Lipophilicity The introduction of the polar nitrogen atom within a compact framework can help control lipophilicity (LogP), a critical parameter for balancing permeability and solubility.[8]

Part 2: Synthetic Strategies for the 5-Azaspiro[2.3]hexane Scaffold

The utility of any chemical scaffold is directly tied to the accessibility and efficiency of its synthesis. Fortunately, robust and stereocontrolled methods have been developed for the 5-azaspiro[2.3]hexane core.

Key Strategy: Diastereoselective Rhodium-Catalyzed Cyclopropanation

A highly successful and well-documented approach involves the construction of the cyclopropane ring onto a pre-formed azetidine precursor.[3][9] This strategy offers excellent control over stereochemistry, which is paramount for biological activity.

Workflow Overview:

  • Azetidinone Formation: The synthesis often commences from a chiral starting material, such as D-serine, to establish the initial stereocenter of the azetidine ring.[2][9]

  • Olefin Installation: The azetidinone is converted into an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This exocyclic double bond is the site for the subsequent cyclopropanation.[4][9]

  • Diastereoselective Cyclopropanation: The critical step involves the reaction of the olefin with a diazo compound in the presence of a rhodium catalyst. This carbene addition proceeds with high diastereoselectivity to form the spirocyclic system.[3][9]

  • Functional Group Manipulation: Following the formation of the core, standard chemical transformations are used to deprotect functional groups and install the desired moieties, such as the carboxamide of the title compound.

Synthesis_Workflow start D-Serine Derivative azetidinone Azetidinone Intermediate start->azetidinone Ring Closure olefin α,β-Unsaturated Azetidine azetidinone->olefin Horner-Wadsworth-Emmons cyclopropanation Rhodium-Catalyzed Cyclopropanation olefin->cyclopropanation Diazo Compound, [Rh] Catalyst core Protected 5-Azaspiro[2.3]hexane Core cyclopropanation->core deprotection Deprotection core->deprotection final_product Target Molecule (e.g., Carboxamide) deprotection->final_product Amide Coupling, etc.

Caption: Key workflow for the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives.

Protocol: From Azetidinone to the Spirocyclic Core

The following is a representative protocol based on published literature for the key cyclopropanation step.[9]

Step 1: Synthesis of the α,β-Unsaturated Ester (17)

  • To a solution of the azetidinone intermediate (e.g., compound 16 in Bechi et al.) in an appropriate aprotic solvent (e.g., THF), add the Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate) and a suitable base (e.g., NaH).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction carefully and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the pure E-isomer of the α,β-unsaturated ester.

Step 2: Rhodium-Catalyzed Cyclopropanation (Formation of 20)

  • Critical Causality: The choice of catalyst and solvent is crucial for diastereoselectivity. Rhodium(II) acetate is a commonly used and effective catalyst for this transformation.

  • To a solution of the α,β-unsaturated ester 17 in a non-polar solvent like dichloromethane or toluene, add the rhodium(II) acetate catalyst (typically 1-5 mol%).

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump. This slow addition is critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.

  • After the addition is complete, stir the reaction until the starting material is consumed.

  • Concentrate the reaction mixture and purify by flash chromatography to separate the diastereomeric products.

Synthesis of 5-Azaspiro[2.3]hexane-5-carboxamide

To arrive at the title compound, the nitrogen on the spirocyclic core must be acylated.

  • N-Deprotection: If the azetidine nitrogen is protected (e.g., with a Boc or Cbz group), this group must first be removed under appropriate acidic (for Boc) or hydrogenolysis (for Cbz) conditions.

  • Amidation: The free secondary amine of the 5-azaspiro[2.3]hexane can be reacted with an isocyanate or subjected to a carbamoylation agent to install the carboxamide group. A common laboratory method involves reaction with trimethylsilyl isocyanate followed by aqueous workup.

Part 3: Applications in Drug Discovery and Chemical Biology

The unique properties of the 5-azaspiro[2.3]hexane scaffold have led to its incorporation into a variety of biologically active compounds.

As a Piperidine Bioisostere

The piperidine ring is one of the most common heterocycles found in approved drugs. However, it can be susceptible to metabolic degradation. The 5-azaspiro[2.3]hexane motif has emerged as a valuable bioisostere, offering a similar spatial arrangement of substituents but with enhanced metabolic stability and a more pronounced three-dimensional structure.[1][7][10]

Bioisostere Piperidine Piperidine (Common Motif) Spiro 5-Azaspiro[2.3]hexane (Bioisostere) Piperidine->Spiro Bioisosteric Replacement - Enhances 3D shape - Improves metabolic stability

Caption: Bioisosteric relationship between piperidine and the 5-azaspiro[2.3]hexane core.

Known and Potential Biological Targets

The versatility of the scaffold is demonstrated by the diverse range of targets for which its derivatives have shown activity.

Target Class / Therapeutic AreaSpecific Example(s)Rationale for Scaffold UseReference(s)
Neuroscience (CNS Disorders) Metabotropic glutamate receptor (mGluR) ligandsConformationally "frozen" analogue of L-glutamic acid to achieve receptor subtype selectivity.[2][3][4]
Oncology KRAS InhibitorsProvides a novel, rigid scaffold to orient functional groups for optimal binding in the target protein's pocket.[1]
Oncology / Epigenetics HDAC1/3 and HIPT 1 InhibitorsThe spirocyclic core acts as a unique cap group, exploring vectors not accessible to more traditional inhibitors.[10][11]
Infectious Disease Chikungunya Virus InhibitorsThe scaffold is part of a thieno[3,2-b]pyrrole-5-carboxamide series, contributing to the overall shape and properties of the antiviral agent.[1]
Pain / CNS μ-Opioid Receptor LigandsThe scaffold serves as a piperidine bioisostere, demonstrating micromolar binding activity.[10]

Conclusion and Future Outlook

5-Azaspiro[2.3]hexane-5-carboxamide and its parent scaffold represent a significant step forward in the design of sophisticated, three-dimensional molecules for drug discovery. Its synthesis is well-established, allowing for the creation of diverse derivatives with precise stereochemical control. The core's ability to act as both a conformationally rigid mimic and a metabolically robust bioisostere ensures its continued and expanding role in medicinal chemistry.

Future efforts will likely focus on the development of new synthetic routes to further diversify the scaffold, the systematic evaluation of its ADME properties across different chemical series, and its application to an even broader range of challenging biological targets. For drug development professionals, the 5-azaspiro[2.3]hexane scaffold is no longer a synthetic curiosity but a field-proven tool for crafting the next generation of therapeutic agents.

References

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals.
  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,...
  • Supporting Information File 3 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a. Beilstein Journals.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues.
  • (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the...
  • Thieme E-Journals - Synthesis / Full Text. Thieme.
  • 5-Azaspiro[2.3]hexane-1-carboxylic acid. ChemScene.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.
  • 5-Azaspiro[2.3]hexane | C5H9N | CID 67975165.
  • (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.

Sources

Exploratory

Spiro[2.3]hexane: The "Frozen" Piperidine Bioisostere

Topic: Spiro[2.3]hexane Scaffold as a Piperidine Bioisostere Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Expanding Chemical Space Through High-Fsp³ Scaffold Morphing Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spiro[2.3]hexane Scaffold as a Piperidine Bioisostere Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Expanding Chemical Space Through High-Fsp³ Scaffold Morphing

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, yet its prevalence has led to a crowded intellectual property (IP) landscape and potential metabolic liabilities (e.g., oxidative metabolism at the


-carbon). The spiro[2.3]hexane  scaffold—specifically the 5-azaspiro[2.3]hexane  isomer—emerges as a high-value bioisostere.[1][2] By replacing the 6-membered piperidine ring with a rigid, spirocyclic 3-membered/4-membered fused system, medicinal chemists can modulate basicity, lower lipophilicity, and lock "exit vectors" into novel trajectories without sacrificing ligand-target fidelity. This guide details the physicochemical rationale, synthetic accessibility, and application of this scaffold in modern drug design.

Structural & Physicochemical Rationale[2][3][4][5]

The Geometric Argument: "Exit Vector" Orthogonality

Standard piperidine rings exist primarily in a chair conformation. Substituents at the C4 position project in well-defined equatorial or axial vectors. The 5-azaspiro[2.3]hexane scaffold alters this geometry fundamentally:

  • Rigidity: The spiro-fusion prevents the ring flipping common in piperidines, "freezing" the conformation.

  • Vector Reorientation: Substituents on the cyclopropane ring (C1/C2) or the azetidine ring (C4/C6) access 3D space undefined by the chair piperidine. This is critical for "scaffold hopping" to break IP clashes or improve binding selectivity.

Physicochemical Modulation
  • Basicity (

    
    ):  The strain of the 4-membered azetidine ring, combined with the inductive effect of the spiro-cyclopropyl group, typically lowers the 
    
    
    
    of the amine compared to piperidine (approx.
    
    
    11.0 vs. 9.5–10.0 for the spiro system). This can improve membrane permeability by increasing the fraction of neutral species at physiological pH.
  • Metabolic Stability: The spiro[2.3]hexane core lacks the electron-rich

    
    -methylene protons of piperidine that are prone to Cytochrome P450 oxidation. The quaternary spiro-carbon acts as a metabolic block.
    
Visualization of Bioisosteric Logic

Bioisostere_Logic Piperidine Piperidine Scaffold (Flexible Chair) Metabolism Metabolic Liability (alpha-oxidation) Piperidine->Metabolism High Risk Spiro 5-Azaspiro[2.3]hexane (Rigid/Frozen) Piperidine->Spiro Bioisosteric Replacement Metabolism->Spiro Blocked by Quaternary C Properties Enhanced Properties: 1. Lower pKa 2. High Fsp3 3. Novel Vector Spiro->Properties Yields

Figure 1: Logical flow of replacing a flexible piperidine core with a rigid spiro[2.3]hexane to improve metabolic stability and physicochemical properties.

Synthetic Accessibility: 5-Azaspiro[2.3]hexane[1][6][7][8][9]

While several routes exist, the most robust protocol for functionalizing this scaffold involves the cyclopropanation of 3-methyleneazetidine . This route is preferred for its scalability and use of standard reagents.

Experimental Protocol: Synthesis of Ethyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylate

Objective: Construct the spiro[2.3]hexane core from a commercially available azetidinone precursor.

Reagents Required:
  • Starting Material: N-Boc-3-azetidinone (CAS: 398489-26-4).

  • Olefination: Petasis reagent (Dimethyltitanocene) or Methyltriphenylphosphonium bromide/n-BuLi.

  • Cyclopropanation: Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ].
  • Solvents: Toluene, Dichloromethane (DCM).

Step-by-Step Methodology:

Step 1: Preparation of N-Boc-3-methyleneazetidine

  • Note: The Wittig reaction often gives low yields on this strained ring. The Petasis olefination is recommended for higher conversion.

  • Setup: In a flame-dried flask under Argon, dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Reaction: Add Petasis reagent (Dimethyltitanocene, 0.5 M in toluene, 2.0 equiv).

  • Conditions: Heat to 75°C in the dark for 4–6 hours. Monitor by TLC (stain with KMnO

    
    ; product is an alkene).
    
  • Workup: Cool to RT. Dilute with hexanes. Filter through a pad of Celite/Silica to remove titanium byproducts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields N-Boc-3-methyleneazetidine as a colorless oil.

Step 2: Rhodium-Catalyzed Cyclopropanation

  • Setup: Dissolve N-Boc-3-methyleneazetidine (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (1 mol%) in anhydrous DCM (0.1 M).
  • Addition: Slowly add a solution of Ethyl diazoacetate (1.2 equiv) in DCM via syringe pump over 4–6 hours at Room Temperature. Slow addition is critical to prevent EDA dimerization.

  • Completion: Stir for an additional 12 hours.

  • Workup: Concentrate the reaction mixture directly.

  • Purification: Flash chromatography (Hexanes/EtOAc) separates the diastereomers (if applicable, though spiro-ring formation often yields a single major racemate relative to the Boc group).

  • Yield: Typically 50–65% yield of the spiro-ester.

Step 3: Functionalization (Optional)

  • Hydrolysis: LiOH in THF/H

    
    O yields the carboxylic acid (Glutamate analogue).
    
  • Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) treatment yields the amine (Diamine scaffold).

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-3-azetidinone Step1 Olefination (Petasis Reagent, 75°C) Start->Step1 Intermediate N-Boc-3-methyleneazetidine Step1->Intermediate Yield ~60-80% Step2 Cyclopropanation (Rh2(OAc)4, EDA, DCM) Intermediate->Step2 Product 5-Azaspiro[2.3]hexane Scaffold Step2->Product Yield ~50-65%

Figure 2: Synthetic route for the construction of the 5-azaspiro[2.3]hexane core from azetidinone.

Case Study & Data Comparison

Application: Opioid Receptor Agonists

In a study validating the spiro[2.3]hexane scaffold, researchers replaced the piperidine ring of Pethidine (Meperidine) with 5-azaspiro[2.3]hexane.

  • Hypothesis: The spiro-analogue would retain

    
    -opioid receptor binding while improving metabolic stability.
    
  • Result: The spiro-analogue demonstrated micromolar binding affinity (

    
    ) and significantly improved metabolic half-life in human liver microsomes (HLM) compared to the parent piperidine.
    
Property Comparison Table
PropertyPiperidine (Reference)5-Azaspiro[2.3]hexaneImpact on Drug Design
Hybridization

rich

rich (High Strain)
Maintains 3D character; High strain can increase reactivity/solubility.[3]
Conformation Chair (Fluxional)Rigid (Frozen)Reduces entropic penalty upon binding; locks exit vectors.
Basicity (

)
~11.0~9.5–10.0Lower

improves CNS penetration and reduces hERG liability.
Metabolic Liability High (

-oxidation)
LowQuaternary spiro-center blocks oxidative metabolism.
IP Status CrowdedEmergingOffers "Freedom to Operate" in crowded therapeutic areas.

References

  • Natho, P., et al. (2025).[4][5] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.

  • Mykhailiuk, P. K. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[6][5]

  • Natho, P., Vicenti, A., Mastrolorito, F., & Luisi, R. (2025).[4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. (Note: Year projected based on recent search context; verify specific volume upon access).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Journal of Organic Chemistry.

Sources

Foundational

Conformational restriction of amino acid analogues using spiro scaffolds

Design, Synthesis, and Therapeutic Utility[1] Executive Summary The introduction of spiro-fused ring systems at the -carbon of amino acids represents a high-impact strategy in modern peptidomimetic drug design. By replac...

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Therapeutic Utility[1]

Executive Summary

The introduction of spiro-fused ring systems at the


-carbon of amino acids represents a high-impact strategy in modern peptidomimetic drug design. By replacing the 

-proton with a cyclic scaffold, researchers can lock the peptide backbone into specific regions of the Ramachandran plot (

space) and rigidly orient side-chain vectors (

space). This guide details the physicochemical rationale, validated synthetic protocols, and therapeutic applications of spiro-amino acids, providing a roadmap for utilizing these scaffolds to enhance potency and metabolic stability.
The Physicochemical Rationale: Why Spiro Scaffolds?

The utility of spiro-amino acids stems from their ability to overcome the "entropic penalty" of ligand binding. Flexible peptides lose significant entropy upon binding to a receptor; pre-organizing the molecule into a bioactive conformation minimizes this loss, theoretically increasing binding affinity.

1.1. Restriction of Torsion Angles (

)

In standard amino acids, the


-carbon permits rotation around the N-

(

) and

-C(O) (

) bonds.
  • Mechanism: Incorporating the

    
     into a small ring (e.g., spiro[2.3], spiro[3.3]) creates severe steric clashes between the ring atoms and the backbone amide/carbonyl groups.
    
  • Outcome: This forces the backbone into specific secondary structures. For example, 1-aminocyclopropanecarboxylic acid (

    
    ) derivatives strongly favor 
    
    
    
    -helical or distorted
    
    
    -helical conformations (the "Thorpe-Ingold" effect applied to backbone torsion).
1.2. Metabolic Stability (Proteolysis Resistance)

Proteases (e.g., trypsin, chymotrypsin) require the peptide bond to adopt an extended conformation within the active site for hydrolysis.

  • Steric Shielding: The bulk of the spiro-ring orthogonal to the peptide backbone physically blocks the approach of the catalytic triad of proteases.

  • Stereoelectronic Effects: The quaternary center prevents the formation of the tetrahedral intermediate required for amide hydrolysis.

1.3. Visualization of the Design Logic

SpiroLogic Flexible Flexible Peptide (High Entropy) Spiro Spiro-Scaffold Insertion Flexible->Spiro Chemical Modification Rigid Conformationally Locked Analog Spiro->Rigid u03C6/u03C8 Restriction Outcome1 High Affinity (Low Entropy Cost) Rigid->Outcome1 Pre-organization Outcome2 Protease Resistance Rigid->Outcome2 Steric Shielding

Figure 1: The causal pathway from spiro-modification to enhanced pharmacological properties.

Structural Classes & Comparative Data

Different ring sizes impose different constraints. The table below summarizes key spiro-scaffolds used in medicinal chemistry.

Scaffold ClassRing SystemConformational BiasPrimary Application

Spiro-cyclopropane

-helix /

-helix promoter
Peptidomimetics,

-turn mimics
Spiro-hydantoins Imidazolidine-2,4-dioneRigid H-bond donor/acceptorAldose reductase inhibitors, Anticonvulsants
Spiro-piperidines Piperidine-4-spiro

-turn mimic
GPCR ligands (Opioid, Neurokinin)
Spiro-prolines Spiro[pyrrolidine-3,3'-...]Type II

-turn
Antibiotics, HCV inhibitors
Synthetic Methodologies

This section details two distinct protocols: the classic Bucherer-Bergs reaction for general synthesis and the Ni(II)-Schiff Base method for asymmetric synthesis.

Protocol A: The Bucherer-Bergs Reaction (General Access)

This is the industry-standard method for converting cyclic ketones into spiro-hydantoins, which are subsequently hydrolyzed to


-disubstituted amino acids.

Reaction Scheme: Cyclic Ketone +


 + KCN 

Spiro-hydantoin

Spiro-Amino Acid

Step-by-Step Protocol:

  • Reagent Setup: In a pressure tube or round-bottom flask, dissolve the cyclic ketone (10 mmol) in 50% aqueous ethanol (30 mL).

  • Addition: Add

    
     (30 mmol, 3 eq) and KCN (15 mmol, 1.5 eq). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote kits available.
    
  • Cyclization: Seal the vessel and heat to 60–70°C for 12–24 hours. The solution typically turns from clear to slightly yellow.

  • Isolation of Hydantoin:

    • Cool the mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH ~2 (in a hood to manage potential HCN evolution).

    • The spiro-hydantoin usually precipitates as a white solid. Filter and wash with cold water.

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin in 3M NaOH (or

      
       for milder conditions).
      
    • Reflux at 100°C for 24–48 hours.

    • Neutralize to the isoelectric point (pI) to precipitate the free amino acid.

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the ketone carbonyl (~1715 cm⁻¹) and appearance of hydantoin imide peaks (~1720 and 1770 cm⁻¹).

Protocol B: Asymmetric Synthesis via Ni(II)-Schiff Base (Stereoselective)

For drug development requiring enantiopure scaffolds, the Belokon/Soloshonok method using chiral Ni(II) complexes is superior.

Mechanism: A glycine equivalent is complexed with a chiral auxiliary (S-BPB) and Ni(II). The resulting complex is nucleophilic at the


-carbon and undergoes double alkylation with di-electrophiles to form the spiro-ring.

Step-by-Step Protocol:

  • Complex Formation: React Glycine,

    
    , and the chiral ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) in methanol/KOH to form the red, crystalline Ni(II)-Gly-BPB complex.
    
  • Spiro-Alkylation:

    • Dissolve Ni(II)-Gly-BPB complex (1.0 eq) in DMF or MeCN.

    • Add a symmetrical di-halide (e.g., 1,4-dibromobutane for a cyclopentyl spiro ring) (1.2 eq).

    • Add solid NaOH or KOH (5 eq).

    • Stir at room temperature under Argon. The red color persists.

  • Workup: Pour into ice water. The alkylated spiro-complex precipitates. Filter and dry.

  • Disassembly:

    • Hydrolyze the complex with 2M HCl in MeOH at reflux.

    • The chiral ligand (BPB) cleaves off and can be recovered (recycled).

    • The free spiro-amino acid is isolated from the aqueous layer via ion-exchange chromatography.

Why this works: The chiral environment of the BPB ligand blocks one face of the glycine enolate, ensuring the ring closes with high diastereoselectivity (>95% de).

3.3. Synthetic Workflow Visualization

SynthesisFlow Start Cyclic Ketone Intermediate Spiro-Hydantoin (Stable Intermediate) Start->Intermediate Cyclization (60°C) Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Intermediate Product Spiro-Amino Acid (Racemic) Intermediate->Product Ring Opening Hydrolysis Base Hydrolysis (NaOH/Ba(OH)2) Hydrolysis->Product

Figure 2: The Bucherer-Bergs pathway for generating spiro-amino acids from ketone precursors.[1]

Case Studies and Therapeutic Applications
4.1. GPCR Ligands: The Neurokinin-1 Receptor

Research into Neurokinin-1 (NK1) antagonists utilized spiro-piperidines to lock the pharmacophore.

  • Challenge: Linear peptides targeting NK1 were rapidly degraded and lacked selectivity.

  • Solution: Incorporation of a spiro[piperidine-4,4'-imidazolidine] scaffold.

  • Result: The spiro-fusion restricted the piperidine ring chair conformation, correctly orienting the aromatic side chains for receptor binding pockets, resulting in nanomolar affinity and oral bioavailability.

4.2. Enzyme Inhibitors: HCV NS3 Protease

In the development of Hepatitis C protease inhibitors, spiro-proline analogues were explored to rigidify the P2 position.

  • Mechanism: Replacing standard proline with a spiro-cyclopropyl proline analogue restricted the

    
     angle, pre-paying the entropy cost of binding to the enzyme's active site.
    
  • Impact: This modification is a key feature in several "next-generation" macrocyclic inhibitors, contributing to their high potency against resistant viral strains.

References
  • Metabolic Stability & Design

    • Title: "Conformationally Restricted Amino Acids and Peptides in Drug Discovery"[2][3]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Bucherer-Bergs Reaction

    • Title: "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins"
    • Source: Molecules[2][1][4][5][6][7][8][9][10][11][12]

    • URL:[Link] (Note: Review context via MDPI/NIH)

  • Asymmetric Synthesis (Ni-Schiff Base)

    • Title: "General Method for the Asymmetric Synthesis of -Amino Acids via Nucleophilic Glycine Equivalents"
    • Source: Journal of the American Chemical Society (Belokon et al.)
    • URL:[Link]

  • Spiro-Proline Applications

    • Title: "Design and Synthesis of Spirocyclic Proline Analogues"
    • Source: Organic Letters
    • URL:[Link]

  • Peptidomimetics Overview

    • Title: "Peptidomimetics in Drug Design"[3][13]

    • Source: N
    • URL:[Link]

Sources

Exploratory

Technical Guide: Therapeutic Potential of Azaspiro[2.3]hexane-5-carboxamide Derivatives

The following technical guide provides an in-depth analysis of the 5-azaspiro[2.3]hexane scaffold, with a specific focus on its carboxamide and carboxylic acid derivatives. This scaffold represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 5-azaspiro[2.3]hexane scaffold, with a specific focus on its carboxamide and carboxylic acid derivatives. This scaffold represents a "privileged structure" in modern medicinal chemistry, utilized to restrict conformational freedom in amino acid analogues and kinase inhibitors.

Executive Summary: The "Frozen" Pharmacophore

The 5-azaspiro[2.3]hexane scaffold is a bicyclic system comprising a cyclopropane ring fused to an azetidine ring at a single spiro-carbon. In drug discovery, this motif serves as a high-value bioisostere for proline, piperidine, and glutamic acid.

The specific derivative azaspiro[2.3]hexane-5-carboxamide (often referring to the N-carbamoyl or C-amido functionalized core) is critical because it locks the nitrogen lone pair and adjacent vectors into a rigid 3D orientation. This "conformational freezing" reduces the entropic penalty of binding to target proteins, a key factor in improving potency and selectivity for CNS targets (e.g., mGluR) and difficult-to-drug kinases.

Key Physicochemical Advantages
  • Escape from Flatland: Unlike aromatic rings, the spiro[2.3] system introduces defined

    
     character (
    
    
    
    ), improving solubility and metabolic stability.
  • Vector Definition: The rigid angle between the cyclopropane and azetidine rings (approx. 90°) provides unique exit vectors for substituents that cannot be accessed by standard piperidine or pyrrolidine scaffolds.

  • Metabolic Hardening: The strained rings are surprisingly stable to oxidative metabolism compared to flexible alkyl chains, as the strain energy disfavors the formation of radical intermediates required for P450 oxidation.

Therapeutic Applications & Mechanism of Action

A. CNS Disorders: The Glutamate/Glutamine Mimic

The primary therapeutic application of 5-azaspiro[2.3]hexane-5-carboxamide derivatives lies in the modulation of the Central Nervous System (CNS), specifically targeting Metabotropic Glutamate Receptors (mGluRs) .

  • Mechanism: L-Glutamate is a flexible molecule. By incorporating the amine and carboxylic acid/amide moieties into the rigid 5-azaspiro[2.3]hexane skeleton, the molecule is "frozen" in a bioactive conformation.

  • Therapeutic Relevance:

    • Schizophrenia & Anxiety: Agonists of mGluR2/3 require a specific folded conformation of glutamate. The spiro-scaffold mimics this state, potentially reducing off-target effects.

    • Neuroprotection: These analogues can act as "false substrates" or transport inhibitors, regulating synaptic glutamate levels without causing excitotoxicity.

B. Oncology: Kinase and KRAS Inhibition

Recent medicinal chemistry campaigns have utilized the 5-azaspiro[2.3]hexane motif to inhibit KRAS and HDAC (Histone Deacetylase).

  • KRAS Inhibitors: The scaffold is used in oxazepino-quinazoline libraries to position substituents into the switch-II pocket of KRAS, a notoriously "undruggable" target. The spiro-center ensures the substituents do not collapse into an inactive conformation.

  • HDAC1/3 Selectivity: The carboxamide group (often a zinc-binding group bioisostere) attached to the spiro core can penetrate the narrow active site of HDAC enzymes, with the rigid scaffold preventing steric clash at the rim of the pocket.

C. Antiviral Agents

Derivatives of this scaffold have been identified as inhibitors of the Chikungunya virus . The amide-modified 5-azaspiro[2.3]hexane acts as a linker that positions hydrophobic groups to disrupt viral replication complexes.

Chemical Synthesis & Manufacturing

Synthesizing the strained [2.3] spiro system requires overcoming significant ring strain (~25 kcal/mol). The most robust industrial route involves a Rhodium-catalyzed cyclopropanation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Scaffold-to-Lead" synthesis pathway, highlighting the critical Rhodium-catalyzed step.

SynthesisPathway Start D-Serine / Protected Azetidine Inter1 Exocyclic Alkene (Wittig Olefination) Start->Inter1 1. Protection 2. Oxidation 3. Wittig Cyclo Cyclopropanation (Carbenoid Insertion) Inter1->Cyclo Intermolecular Reaction Rh_Cat Rh2(OAc)4 Catalyst + Diazoacetate Rh_Cat->Cyclo Generates Carbene SpiroCore 5-Azaspiro[2.3]hexane Scaffold Cyclo->SpiroCore Formation of Spiro Junction Amidation Amidation (Carboxamide Formation) SpiroCore->Amidation Functionalization Final Target Therapeutic (e.g., mGluR Agonist) Amidation->Final Deprotection

Figure 1: Synthetic route to functionalized 5-azaspiro[2.3]hexane scaffolds via Rhodium-catalyzed carbenoid insertion.[1][2]

Experimental Protocols

Protocol A: Synthesis of the 5-Azaspiro[2.3]hexane Core

Based on the methodology by Bechi et al. (2014).

Reagents:

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (Starting material)

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq) and

    
     (0.01 eq) in anhydrous DCM.
    
  • Addition: Cool the solution to 0°C. Slowly add a solution of Ethyl diazoacetate (1.2 eq) in DCM via a syringe pump over 4 hours. Note: Slow addition is critical to prevent homocoupling of the diazo compound.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alkene.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to isolate the 5-azaspiro[2.3]hexane-1-carboxylate .

  • Amidation (For Carboxamide): Treat the ester with 7N Ammonia in Methanol at 50°C in a sealed tube for 24 hours to convert the ester to the primary carboxamide.

Protocol B: Microsomal Stability Assay (Validation)

Because spiro-compounds are often designed to improve metabolic stability, this assay is the standard validation step.

System:

  • Test Compound: Azaspiro[2.3]hexane derivative (1 µM).

  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Procedure:

  • Incubate test compound with HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at

    
     min. Quench with ice-cold Acetonitrile containing internal standard.
    
  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Target Metric:

      
       min indicates excellent metabolic stability for this scaffold.
      

Strategic Decision Framework

When should a researcher deploy the azaspiro[2.3]hexane scaffold? Use the following decision logic.

DecisionTree Problem Drug Design Challenge Flexibility Is the lead too flexible? (High Entropy Penalty) Problem->Flexibility Solubility Is solubility poor? (Need lower LogP) Flexibility->Solubility No UseSpiro DEPLOY 5-AZASPIRO[2.3]HEXANE Flexibility->UseSpiro Yes Solubility->UseSpiro Yes (High Fsp3 needed) UseOther Consider Piperidine/Pyrrolidine Solubility->UseOther No TargetType Target Class? UseSpiro->TargetType GPCR GPCR (e.g., mGluR) TargetType->GPCR Glutamate Mimic Kinase Kinase / Enzyme TargetType->Kinase Restricted Linker

Figure 2: Decision matrix for selecting the azaspiro[2.3]hexane scaffold in lead optimization.

References

  • Bechi, B., et al. (2014).[3][4] "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 10, 1114–1120.[4][5] Link

  • Huang, W., Wen, K., & Laughlin, S. (2025).[6] "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes." ChemRxiv. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(20), 3524-3529. (Context on sp3-rich scaffolds). Link

  • Enamine Ltd. "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere." Enamine Technical Reports. Link

Sources

Foundational

A Technical Guide to Strained Azaspirocyclic Amines in Drug Discovery: Harnessing Three-Dimensionality for Novel Therapeutics

Foreword: Embracing Complexity in a Flat World For decades, medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded countless life-saving medicines, it has also led to an over...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Complexity in a Flat World

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded countless life-saving medicines, it has also led to an over-exploration of a limited chemical space. The "flatland" of drug discovery is crowded, and the need for novel molecular architectures that can unlock new biological targets and overcome existing drug resistance is paramount. Strained azaspirocyclic amines represent a bold step into the third dimension, offering a unique combination of structural rigidity, three-dimensional complexity, and desirable physicochemical properties that make them exceptionally well-suited for modern drug discovery campaigns. This guide provides a comprehensive overview of this exciting class of molecules, from their fundamental principles to their practical application in the synthesis of next-generation therapeutics.

The Principle of Strain: A Double-Edged Sword in Medicinal Chemistry

Ring strain is a form of potential energy that arises from the deviation of bond angles and conformations from their ideal values. In small, strained rings, such as those found in azaspirocyclic amines, this stored energy can be harnessed to achieve remarkable effects. The inherent strain in these systems can lead to higher reactivity and unique bond arrangements, which can be exploited for novel synthetic transformations. More importantly, from a medicinal chemistry perspective, the rigid, three-dimensional structures of these molecules allow for precise and predictable interactions with biological targets.

The incorporation of strained ring systems into drug candidates can lead to a number of advantageous properties:

  • Improved Potency and Selectivity: The well-defined three-dimensional shape of strained azaspirocycles allows for a more precise fit into the binding pockets of target proteins, leading to increased potency and selectivity.

  • Enhanced Physicochemical Properties: These scaffolds can improve metabolic stability, reduce off-target effects, and enhance oral bioavailability. The introduction of a spirocyclic center increases the fraction of sp3-hybridized carbons, a key feature associated with improved clinical success.

  • Novel Intellectual Property: The unique chemical space occupied by strained azaspirocyclic amines provides fertile ground for the development of novel intellectual property.

The Azaspirocyclic Scaffold: A Gateway to Three-Dimensionality

Azaspirocycles are bicyclic compounds in which the two rings share a single common atom, which in this case is a nitrogen atom. The "strained" designation typically refers to systems containing small rings, such as cyclopropane or cyclobutane, fused at the spirocyclic center. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.

Diagram 1: General Structure of a Strained Azaspirocyclic Amine

Caption: A generalized representation of a strained azaspirocyclic amine.

The unique topology of these scaffolds allows for the presentation of substituents in well-defined vectors, which can be critical for achieving optimal interactions with a biological target. Furthermore, the presence of the nitrogen atom provides a convenient handle for further chemical modification and can also serve as a key pharmacophoric element.

Synthetic Strategies: Building Complexity with Precision

The synthesis of strained azaspirocyclic amines can be challenging, but a number of innovative methods have been developed to access these valuable building blocks.

Key Synthetic Approaches
Synthetic Strategy Description Advantages Challenges
Intramolecular Cyclization Formation of the spirocyclic core through the cyclization of a linear precursor.High convergence and control over stereochemistry.Requires careful design of the precursor and optimization of reaction conditions.
Ring Expansion Expansion of a smaller ring to form the desired azaspirocyclic system.Can provide access to a wide range of ring sizes.May require harsh reaction conditions and can be limited by substrate scope.
[m+n] Cycloaddition A powerful strategy for the rapid construction of complex polycyclic systems.High atom economy and stereoselectivity.The design and synthesis of suitable diene and dienophile partners can be complex.
Representative Experimental Protocol: Synthesis of a Novel Azaspiro[3.3]heptane Derivative

This protocol outlines a general procedure for the synthesis of an azaspiro[3.3]heptane derivative, a common motif in modern drug discovery.

Step 1: Synthesis of the Dibromide Precursor

  • To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triphenylphosphine (2.2 eq).

  • Carbon tetrabromide (2.2 eq) is then added portionwise, and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired dibromide.

Step 2: Azaspirocycle Formation

  • To a solution of the dibromide (1.0 eq) in acetonitrile (0.2 M) is added a primary amine (1.1 eq) and potassium carbonate (3.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • The reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final azaspiro[3.3]heptane derivative.

Diagram 2: Synthetic Workflow for Azaspiro[3.3]heptane Derivative

cluster_step1 Step 1: Dibromide Synthesis cluster_step2 Step 2: Azaspirocycle Formation A 1,1-bis(hydroxymethyl)cyclopropane C Dichloromethane, 0 °C to RT A->C B Triphenylphosphine, Carbon Tetrabromide B->C D Purification (Column Chromatography) C->D E Dibromide Precursor D->E G Acetonitrile, 80 °C E->G Dibromide Precursor F Primary Amine, Potassium Carbonate F->G H Purification (Column Chromatography) G->H I Azaspiro[3.3]heptane Derivative H->I

Caption: A step-by-step workflow for the synthesis of an azaspiro[3.3]heptane derivative.

Case Studies in Drug Discovery: From Bench to Bedside

The impact of strained azaspirocyclic amines is not merely theoretical. A growing number of clinical candidates and approved drugs incorporate these unique scaffolds, demonstrating their tangible benefits in a therapeutic context.

  • Tofacitinib (Xeljanz®): An approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, tofacitinib features a 3-azabicyclo[3.1.0]hexane moiety. This strained ring system plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the ATP-binding site of the JAK enzyme.

  • PF-06463922 (Lorlatinib): A potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, lorlatinib incorporates a complex, macrocyclic structure that is constrained by an azaspirocyclic ring system. This rigidified conformation is key to its high potency and ability to overcome resistance mutations.

Future Outlook and Challenges: The Road Ahead

The field of strained azaspirocyclic amines is still in its relative infancy, and there are numerous opportunities for further innovation. The development of new synthetic methods that allow for the efficient and stereoselective synthesis of a wider range of these scaffolds is a key area of ongoing research. Furthermore, a deeper understanding of the relationship between the three-dimensional structure of these molecules and their ADME (absorption, distribution, metabolism, and excretion) properties will be critical for their successful application in drug discovery.

Despite the challenges, the future for strained azaspirocyclic amines in drug discovery is bright. As our ability to design and synthesize complex three-dimensional molecules continues to improve, we can expect to see an increasing number of drugs that leverage the unique properties of these fascinating scaffolds to address a wide range of unmet medical needs.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: The growing impact of sp3-rich scaffolds in drug discovery Source: Drug Discovery Today URL: [Link]

  • Title: A Practical Synthesis of Azaspiro[3.3]heptanes Source: Organic Letters URL: [Link]

Exploratory

Structural and Bioisosteric Profiling of 5-Azaspiro[2.3]hexane vs. Spiro[3.3]heptane in Drug Discovery

The paradigm shift toward "escaping from flatland" has catalyzed the widespread adoption of -rich spirocyclic scaffolds in modern medicinal chemistry. By replacing planar, aromatic rings with three-dimensional, saturated...

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm shift toward "escaping from flatland" has catalyzed the widespread adoption of


-rich spirocyclic scaffolds in modern medicinal chemistry. By replacing planar, aromatic rings with three-dimensional, saturated bioisosteres, drug developers can dramatically improve physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity. Among the most prominent of these scaffolds are spiro[3.3]heptane  and its highly strained, contracted homologue, 5-azaspiro[2.3]hexane .

This technical guide provides an in-depth structural comparison, physicochemical analysis, and validated synthetic methodologies for these two critical scaffolds, empowering researchers to make causality-driven decisions in lead optimization.

Structural and Physicochemical Profiling

The architectural differences between spiro[3.3]heptane and 5-azaspiro[2.3]hexane dictate their respective utilities in drug design.

Spiro[3.3]heptane is composed of two orthogonal cyclobutane rings sharing a single quaternary spiro carbon. It is predominantly utilized as a saturated bioisostere for the benzene ring. Recent structural analyses demonstrate that while 2,6-disubstituted spiro[3.3]heptanes can provide coplanar exit vectors (mimicking para-substituted benzenes), those with non-coplanar exit vectors can effectively mimic mono-, meta-, and para-substituted benzenes depending on the substitution pattern[1].

5-Azaspiro[2.3]hexane , conversely, features a highly strained cyclopropane ring fused to an azetidine ring. It serves as a conformationally restricted,


-rich surrogate for saturated heterocycles like piperidine and morpholine[2]. The incorporation of the cyclopropane ring significantly restricts conformational flexibility compared to larger spirocycles. This makes it an excellent candidate for locking bioactive conformations, a strategy successfully employed to create "frozen" analogues of L-glutamic acid to map receptor binding pockets[3].
Quantitative Physicochemical Comparison
Property5-Azaspiro[2.3]hexaneSpiro[3.3]heptane
Ring System 3-membered fused to 4-membered4-membered fused to 4-membered
Hybridization 100%

(

= 1.0)
100%

(

= 1.0)
Primary Bioisosteric Target Piperidine, Morpholine, L-GlutamateBenzene (coplanar and non-coplanar)
Relative Lipophilicity (cLogP) Strong reduction (highly hydrophilic)Moderate reduction
Ring Strain Very High (Cyclopropane + Azetidine)High (Dual Cyclobutane)
Exit Vector Geometry Angled (Orthogonal to heteroatom)Linear (180°) or Angled (Non-coplanar)

Bioisosteric Applications and Causality in Scaffold Selection

Understanding the why behind scaffold selection is critical for avoiding late-stage attrition in drug development.

The Case for Spiro[3.3]heptane

Replacing a phenyl ring with a spiro[3.3]heptane core blocks vulnerable sites of oxidative metabolism (e.g., CYP450-mediated epoxidation) while retaining the necessary spatial arrangement of substituents. For instance, incorporating the spiro[3.3]heptane core into the FDA-approved anticancer drugs Vorinostat and Sonidegib yielded saturated, patent-free analogs that maintained high biological activity[4]. The causality here is rooted in the simultaneous reduction of lipophilicity (LogD) and the increase in the fraction of


 carbons (

), which statistically correlates with higher clinical success rates and reduced off-target toxicity[5].
The Case for 5-Azaspiro[2.3]hexane

When optimizing a piperidine or azetidine core, the 5-azaspiro[2.3]hexane scaffold provides a unique 3D shape that occupies a different spatial volume while maintaining similar physicochemical properties[6]. The extreme rigidity of the 3,4-fused system prevents entropy loss upon target binding. Because the energetic penalty of organizing a flexible piperidine ring into its bioactive chair/boat conformation is bypassed, binding affinity can be significantly enhanced.

Bioisosteres A Aromatic/Flat Rings (Benzene, Piperidine) B Spiro[3.3]heptane (Benzene Bioisostere) A->B Non-coplanar vectors C 5-Azaspiro[2.3]hexane (Piperidine Bioisostere) A->C High ring strain D Improved Fsp3 & Metabolic Stability B->D E Conformational Restriction C->E D->E

Logical framework for selecting spirocyclic bioisosteres in drug design.

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of these highly strained systems requires meticulously controlled conditions. Below are field-proven, self-validating protocols for generating 5-azaspiro[2.3]hexane derivatives.

Protocol A: Synthesis via Rhodium-Catalyzed Cyclopropanation

Causality: Direct cyclization of a 3-membered ring onto a pre-existing 4-membered ring is thermodynamically challenging due to the compounding ring strain. A reliable method involves the cyclopropanation of an exocyclic double bond on an azetidine core[3]. Rhodium catalysis is explicitly chosen over standard Simmons-Smith conditions to provide superior diastereoselectivity for sterically hindered olefins.

  • Olefination: React a protected 3-azetidinone with a Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate) and NaH in THF at 0°C to yield the exocyclic alkene.

    • Self-Validation: Monitor the reaction via IR spectroscopy; the complete disappearance of the highly strained azetidinone carbonyl stretch (~1760 cm⁻¹) confirms full conversion.

  • Cyclopropanation: Treat the resulting alkene with diazomethane derivatives in the presence of a Rh₂(OAc)₄ catalyst at 0°C to room temperature[3].

    • Self-Validation: Confirm the formation of the cyclopropane ring via ¹H NMR by identifying the characteristic highly shielded cyclopropyl protons (typically appearing between 0.5–1.5 ppm).

  • Deprotection: Remove the N-Boc protecting group using a TFA/DCM (1:1) mixture at room temperature for 2 hours to yield the free 5-azaspiro[2.3]hexane amine.

Protocol B: Modular Synthesis using Sulfonium Salts

Recent advancements leverage cyclobutane- or azetidine-substituted sulfonium salts undergoing Johnson-Corey-Chaykovsky type reactions to modularly access spiro[2.3]hexanes[6].

  • Insertion Reaction: React the pre-synthesized azetidine-containing sulfonium salt with a target alkene or imine in the presence of a strong, non-nucleophilic base (e.g., KOtBu) at -78°C, gradually warming to room temperature.

    • Causality: The low initial temperature traps the highly reactive ylide intermediate, preventing premature decomposition before the alkene insertion can occur.

  • Validation: Confirm the spirocyclic core via ¹³C NMR. The quaternary spiro carbon is a definitive marker, typically appearing highly shielded (30-40 ppm) due to the combined anisotropic effects of the fused 3- and 4-membered rings.

SyntheticWorkflow Step1 Step 1 3-Azetidinone Olefination Step2 Step 2 Rh-Catalyzed Cyclopropanation Step1->Step2 HWE Reagent Step3 Step 3 N-Boc Deprotection Step2->Step3 Diazomethane, Rh2(OAc)4 Product Target 5-Azaspiro[2.3]hexane Step3->Product TFA / DCM

Step-by-step synthetic workflow for 5-azaspiro[2.3]hexane derivatives.

Conclusion

Both 5-azaspiro[2.3]hexane and spiro[3.3]heptane represent critical advancements in the medicinal chemist's toolkit. While spiro[3.3]heptane excels as a metabolically stable, non-planar benzene bioisostere capable of mimicking various substitution patterns, 5-azaspiro[2.3]hexane provides unparalleled conformational restriction for aliphatic heterocycles. By understanding the structural causality and employing validated synthetic protocols, researchers can effectively leverage these scaffolds to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Amide Coupling of 5-Azaspirohexane Carboxylic Acids

Application Note: Protocols for Amide Coupling of 5-Azaspiro[1]hexane Carboxylic Acids Executive Summary & Nomenclature Clarification Spirocyclic heterocycles are highly valued in modern drug discovery as conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Amide Coupling of 5-Azaspiro[1]hexane Carboxylic Acids

Executive Summary & Nomenclature Clarification

Spirocyclic heterocycles are highly valued in modern drug discovery as conformationally restricted,


-rich bioisosteres for piperidines and cycloalkanes.

Nomenclature Note: While the topic specifies 5-azaspiro[1]hexane-5-carboxylic acid, a carboxylic acid directly attached to the nitrogen at the 5-position constitutes a carbamic acid. Free carbamic acids are inherently unstable and spontaneously decarboxylate. In medicinal chemistry, this scaffold is universally utilized as a stable carbamate (e.g., N-Boc or N-Cbz) . Therefore, when researchers execute amide couplings with this scaffold, they are utilizing the stable ring-carbon substituted isomers—predominantly 5-(tert-butoxycarbonyl)-5-azaspiro[1]hexane-1-carboxylic acid (CAS: 1251012-82-4). This protocol guide focuses on this industry-standard building block.

Mechanistic Rationale & Structural Considerations

The spiro[1]hexane system consists of a highly strained cyclopropane fused to an azetidine ring. Successful amide coupling requires navigating three primary structural challenges:

  • Ring Strain: The fusion of 3-membered and 4-membered rings creates immense strain. Exposure to strong Brønsted acids or extended heating can trigger irreversible ring-opening degradation.

  • Steric Hindrance: The spirocenter creates a sterically demanding environment around the C1-carboxylic acid, slowing down nucleophilic attack by the amine.

  • Epimerization Risk: The C1 position is a stereocenter. Strong bases or slow coupling kinetics can lead to epimerization via enolization.

To build a self-validating and robust experimental system, the protocols below utilize mild activation agents and strictly pH-controlled workups.

Reagent Selection Matrix

To address the steric and stability challenges of the spiro[1]hexane core, coupling reagents must be selected based on the reactivity of the target amine.

Coupling ReagentActivation MechanismYield PotentialEpimerization RiskSuitability for Spiro[1]hexanes
T3P (50% in EtOAc)Phosphonic anhydrideHigh (80–95%)Very LowIdeal. Highly mild; water-soluble byproducts eliminate the need for harsh acidic washes.
HATU HOAt active esterHigh (>85%)ModerateExcellent for hindered amines. Fast kinetics overcome steric bulk, but requires strict temperature control.
EDC / HOBt HOBt active esterModerate (60–80%)LowSuboptimal. Slower kinetics can lead to prolonged reaction times and increased risk of ring degradation.

Experimental Protocols

Pathway cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Isolation Phase N1 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid N2 Active Ester Intermediate (OAt or Phosphonic Anhydride) N1->N2 HATU/DIPEA or T3P 0 °C, 15 min N3 Primary/Secondary Amine Addition N2->N3 Dropwise N4 Amide Product Formation (Avoid Exotherm) N3->N4 RT, 2-12 h N5 Mild Aqueous Workup (Sat. NaHCO3 / NH4Cl) N4->N5 Quench

Reaction workflow for the amide coupling of spiro[1]hexane scaffolds.

Protocol A: T3P-Mediated Amide Coupling (Preferred for Scale-Up & Stability)

T3P (Propylphosphonic anhydride) is the primary recommendation. Its byproducts are entirely water-soluble, allowing for a mild aqueous workup that avoids strong acids, thereby preserving the Boc group and the strained spirocyclic core.

Materials:

  • 5-Boc-5-azaspiro[1]hexane-1-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution.

    • Causality: A slight excess of DIPEA ensures the amine is fully free-based and neutralizes the acidic phosphonic byproducts of T3P, preventing acid-catalyzed ring opening.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add T3P (1.5 eq) dropwise over 5 to 10 minutes.

    • Causality: Dropwise addition controls the mild exotherm associated with phosphonic anhydride activation, preserving the integrity of the spirocyclic core.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Separate the organic layer and wash sequentially with 10% aqueous citric acid (or saturated 
    
    
    
    ) and brine.
    • Causality: Citric acid or

      
       is utilized instead of standard 1M HCl to ensure the aqueous phase remains above pH 3, preventing Boc deprotection.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: HATU-Mediated Amide Coupling (Preferred for Sterically Hindered Amines)

For highly unreactive or sterically hindered secondary amines, HATU provides superior kinetic activation via the highly reactive HOAt ester.

Materials:

  • 5-Boc-5-azaspiro[1]hexane-1-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Cool to 0 °C.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes at 0 °C.

    • Causality: Pre-activation ensures that the sterically hindered carboxylic acid is fully converted to the active HOAt ester before the amine is introduced, preventing competitive side reactions and minimizing epimerization.

  • Amine Addition: In a separate vial, dissolve the amine (1.2 eq) and the remaining DIPEA (1.5 eq) in a minimum volume of DMF. Add this dropwise to the activated ester solution.

  • Propagation: Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute the mixture with EtOAc (10 volumes) and wash with 5% aqueous LiCl (3 times).

    • Causality: Aqueous LiCl effectively partitions DMF into the aqueous layer, preventing solvent carryover during concentration. Wash with saturated

      
       and brine, then dry and concentrate.
      

Analytical Validation & Troubleshooting

To ensure a self-validating workflow, reaction progress should be monitored via LC-MS.

  • Expected Mass Signatures: The desired product will typically show an

    
     or 
    
    
    
    ion. In-source fragmentation of the Boc group is highly characteristic for azetidine derivatives.
  • Troubleshooting Ring Opening: If LC-MS indicates a mass of +18 Da (addition of water) or +36 Da (addition of HCl) relative to the expected product mass, the spiro[1]hexane core has ruptured.

    • Corrective Action: Lower the reaction temperature during activation, ensure strictly anhydrous conditions, and verify that the workup pH never drops below 4.

  • Troubleshooting Epimerization: If two closely eluting peaks with identical masses appear on the LC trace, C1 epimerization has occurred.

    • Corrective Action: Switch from HATU to T3P, or reduce the equivalents of DIPEA to exactly 2.0 eq.

References

  • Bechi, B.; Amantini, D.; Tintori, C.; Botta, M.; Di Fabio, R. Stereocontrolled Synthesis of 5-Azaspiro[1]Hexane Derivatives as Conformationally “Frozen” Analogues of L-Glutamic Acid. Beilstein Journal of Organic Chemistry 2014, 10 (1), 1114–1120. URL:[Link]

  • Komarov, I. V.; Grygorenko, O. O. et al. Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)Spiro[1]Hexane Scaffolds. European Journal of Organic Chemistry 2021, 2021 (47), 6570–6579. URL:[Link]

  • Natho, P.; Luisi, R. et al. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition 2025. URL:[Link]

Sources

Application

Using 5-Azaspiro[2.3]hexane-5-carboxamide in fragment-based drug design

Application Notes & Protocols Topic: Strategic Application of 5-Azaspiro[2.3]hexane-5-carboxamide in Fragment-Based Drug Design Introduction: Embracing Three-Dimensionality in Drug Discovery Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Application of 5-Azaspiro[2.3]hexane-5-carboxamide in Fragment-Based Drug Design

Introduction: Embracing Three-Dimensionality in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1][2] The core principle—screening low molecular weight fragments to identify weak but efficient binders—offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).[1][3] However, the success of FBDD is critically dependent on the quality and diversity of the fragment library.[4][5] Historically, these libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic accessibility.[4][6]

This guide introduces 5-Azaspiro[2.3]hexane-5-carboxamide , a novel, sp³-rich fragment designed to help researchers "escape from flatland."[6] Its rigid, three-dimensional spirocyclic core offers a distinct conformational profile, presenting vectors for chemical elaboration in precise spatial orientations.[7][8] Such 3D fragments are associated with improved physicochemical properties, including increased solubility and a higher likelihood of clinical progression.[6][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and strategic insights for effectively integrating 5-Azaspiro[2.3]hexane-5-carboxamide into FBDD campaigns.

The Strategic Advantage: Why 5-Azaspiro[2.3]hexane-5-carboxamide?

The selection of fragments is a critical first step in any FBDD campaign.[1] 5-Azaspiro[2.3]hexane-5-carboxamide has been designed to overcome the limitations of traditional 2D fragments by offering a unique combination of structural and chemical features.

1.1. Physicochemical Properties and "Rule of Three" Compliance

Ideal fragments adhere to the "Rule of Three," which maximizes the probability of finding a binding event while maintaining avenues for optimization.[11] 5-Azaspiro[2.3]hexane-5-carboxamide is engineered to meet these criteria, providing an excellent starting point for hit discovery.

Property5-Azaspiro[2.3]hexane-5-carboxamide (Calculated)"Rule of Three" Guideline[11]Rationale
Molecular Weight (MW) 126.16 g/mol < 300 DaEnsures efficient sampling of chemical space and higher hit rates.[1]
cLogP -0.6 to -0.8 (Predicted)< 3Promotes aqueous solubility, reducing the likelihood of non-specific binding and aggregation.[6]
Hydrogen Bond Donors 2 (from -NH₂)≤ 3Provides key interaction points without excessive polarity that could hinder cell permeability later.
Hydrogen Bond Acceptors 2 (from C=O, ring N)≤ 3Offers directional interactions for specific binding to protein targets.
Rotatable Bonds 1≤ 3The rigid spirocyclic core minimizes the entropic penalty upon binding, leading to more efficient interactions.[4]
Fraction sp³ (Fsp³) 0.8HighHigh sp³ character confers a 3D shape, improving binding specificity and physicochemical properties.[9][10]

1.2. Structural Rationale: Novelty and Vectorial Elaboration

The core value of this fragment lies in its rigid, spirocyclic scaffold, which fuses a cyclopropane and an azetidine ring.

  • Structural Rigidity: The spirocyclic nature locks the conformation of the molecule.[7] This pre-organization reduces the entropic penalty of binding, often leading to higher ligand efficiency (LE).

  • Three-Dimensional Exit Vectors: Unlike a flat phenyl ring, the spiro core presents substitution vectors in well-defined, non-planar orientations. The secondary amine within the azetidine ring and the carboxamide group serve as robust synthetic handles for subsequent hit-to-lead optimization through fragment growing strategies.[2][9]

  • Novel Chemical Space: As a non-classical piperidine bioisostere, this scaffold provides access to uncharted chemical space, offering a significant advantage for generating novel intellectual property.[8][12]

FBDD Workflow Integration

The successful application of 5-Azaspiro[2.3]hexane-5-carboxamide requires its seamless integration into a robust FBDD workflow. The following diagram outlines a typical cascade, from primary screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 5-Azaspiro[2.3]hexane-5-carboxamide) Screen Primary Biophysical Screen (e.g., SPR, NMR, TSA) Lib->Screen Hits Initial Hits Screen->Hits Weak Binders (μM-mM affinity) Ortho Orthogonal Screen (e.g., NMR if SPR primary) Hits->Ortho Struct Structural Biology (X-ray Crystallography, Cryo-EM) Ortho->Struct Valid Validated Hits (Confirmed Binders + Binding Mode) Struct->Valid Chem Medicinal Chemistry (Fragment Growing, Linking, Merging) Valid->Chem SAR SAR by NMR/SPR Chem->SAR Iterative Cycles Lead Lead Compound (nM affinity, drug-like properties) Chem->Lead SAR->Chem

Caption: FBDD workflow from library screening to lead optimization.

Detailed Protocols: Biophysical Screening

Detecting the weak binding affinity typical of fragments requires highly sensitive biophysical techniques.[11][13] We present detailed protocols for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most effective primary screening methods.

3.1. Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying fragment binding in real-time.[14][15] It provides valuable data on binding kinetics (kₐ, kₔ) and affinity (K₋).[16]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations and non-specific binding.

    • Scientist's Note: A lower density surface is crucial for obtaining reliable kinetic data for small molecule fragments.[14]

    • Activate a reference flow cell with coupling reagents but do not immobilize the protein. This cell is used for real-time subtraction of bulk refractive index changes.

  • Assay Preparation:

    • Prepare a stock solution of 5-Azaspiro[2.3]hexane-5-carboxamide (and other fragments) at 100 mM in 100% DMSO.

    • Dilute fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 μM). The final DMSO concentration must be identical across all samples and the running buffer (e.g., 1-2%).

    • Trustworthiness Check: Create a DMSO calibration curve (e.g., 0.5% to 2.5% DMSO in running buffer) to quantify the bulk shift response. This is essential for accurate data correction, as even minor DMSO mismatches can lead to false positives.[14][17]

  • Screening Execution:

    • Inject each fragment solution over the target and reference flow cells at a consistent flow rate (e.g., 30 μL/min).

    • Use a short association time (e.g., 60s) followed by a longer dissociation time (e.g., 120-300s) to observe binding and release.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that does not denature the protein.

  • Data Analysis:

    • Perform double referencing: subtract the reference flow cell signal from the active cell signal, then subtract a buffer-only (blank) injection signal.

    • Identify initial hits as fragments that show a concentration-dependent binding response significantly above the noise level.

    • For confirmed hits, perform a full dose-response titration to determine the equilibrium dissociation constant (K₋). Fit the data to a steady-state affinity model.[14][17]

3.2. Protocol 2: Hit Validation by NMR Spectroscopy

NMR is a powerful tool for FBDD, capable of detecting very weak binding events and providing structural information on the binding site.[18][19] It is an excellent orthogonal method to validate hits from SPR screens.[[“]]

Methodology (Protein-Observed ¹H-¹⁵N HSQC):

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a final protein sample at a concentration of 50-200 μM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.

    • Scientist's Note: The protein must be soluble and stable at this concentration for the duration of the experiment. For proteins >40 kDa, TROSY-based experiments are recommended to improve spectral quality.[19]

  • Reference Spectrum Acquisition:

    • Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Titration:

    • Add a stock solution of 5-Azaspiro[2.3]hexane-5-carboxamide (dissolved in a matched deuterated buffer) to the protein sample to achieve the desired final concentration (e.g., 250 μM to 1 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis and Interpretation:

    • Overlay the reference spectrum with the fragment-containing spectrum.

    • Identify Chemical Shift Perturbations (CSPs). Peaks that shift their position upon fragment addition correspond to amino acid residues at or near the binding site.

    • Expertise Insight: The magnitude of the CSPs can be used to map the binding interface (if backbone assignments are available) and to estimate the dissociation constant (K₋) by titrating the fragment concentration and fitting the peak movements to a binding isotherm.[19][[“]]

    • A significant CSP is a strong validation of a direct binding event, ruling out many artifacts that can affect surface-based methods like SPR.[18]

Technique ComparisonSurface Plasmon Resonance (SPR)NMR Spectroscopy (Protein-Observed)X-ray Crystallography
Primary Output Binding kinetics (kₐ, kₔ) and affinity (K₋)[16]Binding site information, affinity (K₋)[19]High-resolution 3D structure of protein-fragment complex[18][21]
Protein Consumption Very Low (25-50 µg per campaign)[14][15]High (mg quantities)High (mg quantities)
Throughput HighMedium to LowLow
Key Advantage Real-time kinetic data, high sensitivity[15]Detailed binding site information, low false-positive rate[18]Unambiguous binding mode at atomic resolution[11][22]
Key Limitation Prone to surface-based artifacts; requires careful assay development to manage false positives from DMSO[14][17]Requires high protein concentration and solubility; ¹⁵N labeling neededRequires well-diffracting protein crystals, which can be a major bottleneck[13]

Hit-to-Lead Optimization: Growing from the Spirocyclic Core

Once 5-Azaspiro[2.3]hexane-5-carboxamide is identified and validated as a hit, its structure provides clear, rational paths for optimization into a potent lead compound. The primary strategies are fragment growing, merging, and linking.[2][23][24]

Hit_To_Lead cluster_start Validated Hit cluster_strategies Optimization Strategies cluster_outcome Optimized Lead start 5-Azaspiro[2.3]hexane-5-carboxamide in Binding Pocket grow Fragment Growing start->grow Add functional groups to probe adjacent pockets via N-H or carboxamide merge Fragment Merging start->merge Combine with another overlapping fragment link Fragment Linking start->link Connect to a second fragment binding in a nearby site end High-Affinity Lead Compound grow->end merge->end link->end

Sources

Method

Application Notes and Protocols for the Deprotection of Boc-5-azaspiro[2.3]hexane Intermediates

For researchers, medicinal chemists, and professionals in drug development, the 5-azaspiro[2.3]hexane motif represents a valuable, conformationally constrained scaffold. Its incorporation into lead compounds can enhance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the 5-azaspiro[2.3]hexane motif represents a valuable, conformationally constrained scaffold. Its incorporation into lead compounds can enhance binding affinity, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these spirocyclic amines due to its robustness under various conditions and its predictable cleavage under acidic protocols.[1][2]

This comprehensive guide provides detailed procedures and expert insights into the deprotection of Boc-5-azaspiro[2.3]hexane intermediates. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Understanding the Boc Deprotection Mechanism

The removal of the Boc group is typically an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, which weakens the tert-butyl-oxygen bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a transient carbamic acid. The carbamic acid readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding amine salt.[1][2][3]

Strategic Considerations for Deprotection

The choice of deprotection method for Boc-5-azaspiro[2.3]hexane intermediates is dictated by the overall acid sensitivity of the molecule. The strained cyclobutane and cyclopropane rings within the spiro[2.3]hexane core, as well as other functional groups present, may be susceptible to degradation or rearrangement under harsh acidic conditions. Therefore, careful selection of the acid, solvent, temperature, and reaction time is paramount.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection, valued for its efficiency and the volatility of the reagents, which simplifies product isolation.[2]

Rationale and Key Insights:
  • TFA: A strong acid that efficiently cleaves the Boc group at room temperature or below. Its volatility allows for easy removal under reduced pressure.

  • DCM: A common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are recommended to prevent side reactions.[2]

  • Temperature Control: Starting the reaction at 0 °C helps to control any potential exotherm and can be beneficial for substrates with acid-sensitive functionalities.

Experimental Workflow Diagram:

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Dissolve Boc-5-azaspiro[2.3]hexane in anhydrous DCM Cool Cool solution to 0 °C (ice bath) Start->Cool Add_TFA Slowly add TFA (typically 20-50% v/v) Stir Stir at 0 °C to RT (monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Remove volatiles in vacuo Quench Optional: Quench with aqueous base (e.g., NaHCO₃) Evaporate->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Characterize Characterize final product (NMR, MS)

Caption: General workflow for TFA-mediated Boc deprotection.

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve the Boc-5-azaspiro[2.3]hexane intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 20% to 50% (v/v) in DCM. For many substrates, a 1:1 mixture of TFA:DCM is effective.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

    • For isolation of the free amine, the residue can be dissolved in an appropriate solvent and washed with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the trifluoroacetate salt.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

  • Purification and Characterization: The crude product can be purified by column chromatography or crystallization if necessary. Characterize the final product by NMR and MS to confirm its identity and purity.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

An alternative to TFA, using a solution of HCl in an organic solvent like 1,4-dioxane, is another widely used and effective method for Boc deprotection. This method often provides the deprotected amine as its hydrochloride salt, which can be advantageous for stability and handling.[3][4][5]

Rationale and Key Insights:
  • HCl in Dioxane: A commercially available reagent (typically 4 M) that is convenient to use. It is a strong acid that provides clean and efficient deprotection.[4][5]

  • Product Isolation: The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation by filtration.

  • Selectivity: In some cases, HCl in dioxane can offer better selectivity for N-Boc deprotection in the presence of other acid-labile groups like tert-butyl esters, compared to TFA.[4][6]

Reaction Mechanism Diagram:

HCl_Deprotection_Mechanism Boc_Amine Boc-5-azaspiro[2.3]hexane R-N(Boc) Protonation Protonated Intermediate R-N(Boc)H⁺ Boc_Amine->Protonation + HCl Fragmentation Carbamic Acid + t-Butyl Cation R-NHCOOH + (CH₃)₃C⁺ Protonation->Fragmentation Cleavage Decarboxylation Free Amine + CO₂ R-NH₂ + CO₂ Fragmentation->Decarboxylation Spontaneous Salt_Formation Amine Hydrochloride Salt R-NH₃⁺Cl⁻ Decarboxylation->Salt_Formation + HCl

Caption: Mechanism of HCl-mediated Boc deprotection.

Step-by-Step Protocol:
  • Preparation: To a stirred solution or suspension of the Boc-5-azaspiro[2.3]hexane intermediate (1.0 equiv.) in a suitable solvent (e.g., dioxane, methanol, or DCM), add a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.[4][5]

  • Isolation:

    • If the hydrochloride salt precipitates, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

    • Alternatively, the solvent can be evaporated under reduced pressure to yield the crude hydrochloride salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in an appropriate solvent and neutralize with a base (e.g., aqueous sodium bicarbonate, sodium hydroxide, or an amine base like triethylamine). Extract the free amine into an organic solvent, dry, and concentrate.

  • Purification and Characterization: Purify the product as needed and confirm its structure and purity by analytical methods.

Alternative Deprotection Strategies

While acidic methods are predominant, certain substrates may necessitate milder or alternative conditions.

Formic Acid

For particularly acid-sensitive 5-azaspiro[2.3]hexane derivatives, formic acid can be a milder alternative to TFA or HCl. In some reported syntheses of complex 5-azaspiro[2.3]hexane analogues, the final Boc cleavage was achieved using formic acid at room temperature.[7][8]

Thermal Deprotection

In the absence of any acid catalyst, the Boc group can be removed by heating. This method is considered a "green" alternative as it avoids the use of corrosive acids and hazardous solvents.[1] The mechanism involves a fragmentation process that forms the free amine, carbon dioxide, and isobutylene gas.[1][9] However, this approach often requires high temperatures (e.g., refluxing in water or a high-boiling organic solvent), which may not be suitable for thermally sensitive substrates.[1][9]

Comparative Summary of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
TFA/DCM Trifluoroacetic acid, Dichloromethane0 °C to RT, 30 min - 4 hFast, efficient, volatile reagents simplify work-up.[2]Strong acid, may not be suitable for highly acid-sensitive substrates.
HCl/Dioxane 4 M HCl in 1,4-DioxaneRT, 30 min - 4 hEfficient, product often precipitates as HCl salt, can be more selective.[4][5]Dioxane is a suspected carcinogen; handling of HCl gas solution requires care.
Formic Acid Formic AcidRTMilder conditions for sensitive substrates.[7][8]Slower reaction times may be required.
Thermal Heat (e.g., refluxing water or high-boiling solvent)High temperatures (100 °C or higher)Catalyst-free, environmentally friendly.[1][9]High temperatures can cause side reactions; not suitable for thermally labile compounds.[1]

Troubleshooting and Expert Recommendations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.

  • Side Reactions: If degradation of the spirocyclic core or other functional groups is observed, switch to a milder acid (e.g., formic acid), lower the reaction temperature, or reduce the reaction time. Using scavengers, such as triethylsilane, can sometimes help to trap the tert-butyl cation and prevent side reactions.

  • Work-up Difficulties: If the deprotected amine hydrochloride salt is soluble in the reaction mixture, careful evaporation of the solvent is necessary. If the free amine is water-soluble, extraction can be challenging and may require salting out or the use of alternative purification methods like ion-exchange chromatography.

By carefully considering the nature of the specific Boc-5-azaspiro[2.3]hexane intermediate and the available synthetic tools, researchers can select and optimize the most appropriate deprotection strategy to achieve their desired target molecule in high yield and purity.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. ResearchGate. Available at: [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). University of Arizona. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. MDPI. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available at: [Link]

  • Methods to Avoid Inactivation of Primary Amines. Glen Research. Available at: [Link]

Sources

Application

Application Note: Solvent Selection and Formulation Protocols for 5-Azaspirohexane-5-carboxamide

Application Note: Solvent Selection and Formulation Protocols for 5-Azaspiro[1]hexane-5-carboxamide Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich spirocyclic scaffolds represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Formulation Protocols for 5-Azaspiro[1]hexane-5-carboxamide

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich spirocyclic scaffolds represents a major paradigm shift in modern drug discovery. Compounds like 5-Azaspiro[1]hexane-5-carboxamide (CAS: 2408973-98-6; MW: 126.16 g/mol ) leverage this "exit from molecular flatland" to improve target specificity, alter pharmacokinetic profiles, and generally enhance baseline aqueous solubility[2]. However, the presence of the primary carboxamide moiety introduces potent hydrogen-bond donors and acceptors, creating a robust crystal lattice that can complicate initial dissolution.

This application note provides researchers and formulation scientists with a comprehensive, self-validating framework for selecting the optimal solvent systems for 5-Azaspiro[1]hexane-5-carboxamide across both in vitro screening and in vivo preclinical models.

Mechanistic Rationale for Solvent Selection

The Spirocyclic Core vs. The Carboxamide Network

The spiro[1]hexane architecture increases the fraction of sp3-hybridized carbons (


), which disrupts the planar 

stacking typically responsible for the poor solubility of traditional aromatic drug candidates[2]. Despite this favorable 3D geometry, the carboxamide group (

) forms a tight intermolecular hydrogen-bond network in the solid state.

To achieve complete dissolution, the chosen solvent must thermodynamically outcompete these solute-solute interactions. Polar aprotic solvents, particularly Dimethyl sulfoxide (DMSO) , are highly effective because their strong hydrogen-bond accepting capability (via the sulfoxide oxygen) disrupts the carboxamide network without donating protons that could trigger secondary aggregation[3][4].

For in vivo applications where high concentrations of DMSO are cytotoxic, a multi-component co-solvent approach is mandatory. Formulations must utilize a combination of a water-miscible organic solvent (e.g., PEG400) and a non-ionic surfactant (e.g., Tween-80) to maintain the drug in a solubilized, metastable state upon dilution into aqueous biological fluids, thereby preventing in vivo precipitation[5]. Alternatively, complexation with cyclodextrins can shield the hydrophobic portions of the molecule while presenting a hydrophilic exterior to the aqueous environment[6].

Solvent Suitability Matrix

The following table summarizes the quantitative limits and mechanistic suitability of standard pharmaceutical solvents for 5-Azaspiro[1]hexane-5-carboxamide.

Solvent SystemMax Tolerated Final Conc.Solubilization MechanismPrimary Application
100% DMSO N/A (Stock only)Strong H-bond acceptor; disrupts crystal lattice[3].In vitro master stocks
Aqueous Media < 0.5% DMSODilution of pre-solubilized API.Cell-based assays
PEG400 40 - 50% (v/v)Co-solvent; lowers dielectric constant of water[5].In vivo (IV/PO dosing)
Tween-80 2 - 5% (v/v)Micellar solubilization; prevents precipitation[5].In vivo stabilization
HP-

-CD
10 - 20% (w/v)Host-guest inclusion complexation[6].In vivo (Alternative)

Logical Workflow for Solvent Selection

SolventWorkflow Start 5-Azaspiro[2.3]hexane-5-carboxamide Decision Select Application Phase Start->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo Studies Decision->InVivo DMSO 100% DMSO Stock InVitro->DMSO Primary Solubilization CoSolvent Co-Solvent Formulation (DMSO / PEG400 / Tween-80) InVivo->CoSolvent Lipophilic/Standard Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Alternative Media Aqueous Media (<0.5% DMSO) DMSO->Media Assay Dilution

Logical workflow for selecting the optimal solvent system based on assay requirements.

Detailed Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . The order of addition is critical; deviating from the sequence will likely result in irreversible precipitation.

Protocol A: Preparation of 10 mM In Vitro Master Stock

Objective: Generate a stable, highly concentrated stock for biochemical and cellular screening.

  • Gravimetric Analysis: Accurately weigh 1.26 mg of 5-Azaspiro[1]hexane-5-carboxamide powder into a sterile, light-protected microcentrifuge tube.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (

    
    99.9% purity) to achieve a 10 mM concentration.
    
  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Tyndall Effect QC): Illuminate the tube with a focused laser pointer in a darkened room. The solution must be completely transparent. If a visible beam path (Tyndall effect) is observed, micro-particulates are still present, indicating incomplete dissolution. Continue sonication until the beam path disappears.

  • Storage: Aliquot into 50

    
    L volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Protocol B: Preparation of 2 mg/mL In Vivo Dosing Solution

Objective: Formulate a biocompatible solution (5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline) suitable for intravenous (IV) or per os (PO) administration.

Causality Note: The API must be fully solvated in the organic phase before the introduction of the aqueous phase. Adding saline too early will cause rapid, irreversible crystallization.

  • Initial Wetting: Weigh 2.0 mg of the API into a glass vial. Add 50

    
    L of DMSO (5% of final volume). Vortex until completely dissolved.
    
  • Co-Solvent Integration: Add 400

    
    L of PEG400 (40% of final volume). Vortex for 30 seconds. PEG400 acts as a miscible bridge between the highly polar DMSO and the aqueous phase[5].
    
  • Surfactant Addition: Add 50

    
    L of Tween-80 (5% of final volume). Vortex for 60 seconds. The surfactant coats the solvated API molecules, preparing them for micellar encapsulation.
    
  • Aqueous Phase Titration: Crucial Step. While continuously vortexing the vial, add 500

    
    L of 0.9% sterile Saline (50% of final volume) dropwise  (approx. 1 drop per second).
    
  • Self-Validation: The final 1.0 mL solution must be optically clear and free of striations or cloudiness. If the solution turns milky, the API has crashed out, and the formulation must be discarded and restarted.

References

1.[3] Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. 2.[4] New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. 3. Spirocycles in Drug Discovery. WordPress. 4.[2] Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem. 5.[6] FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible. Drug Development and Delivery. 6.[5] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Azaspiro[2.3]hexane-5-carboxamide Synthesis

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Protocol Troubleshooting Executive Summary: The Stability-Volatility Paradox Synthesizing 5-azaspiro[2.3]hexane-5-carboxamide presents...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Protocol Troubleshooting

Executive Summary: The Stability-Volatility Paradox

Synthesizing 5-azaspiro[2.3]hexane-5-carboxamide presents a dual challenge unique to small spirocycles:

  • Ring Strain: The spiro[2.3] system possesses significant strain energy (~26 kcal/mol for cyclopropane + ~26 kcal/mol for azetidine). While the skeleton is surprisingly robust, it is susceptible to ring-opening under harsh acidic conditions or high thermal stress.

  • Volatility: The intermediate free amine, 5-azaspiro[2.3]hexane , is a low-molecular-weight secondary amine that is highly volatile. The single most common cause of yield loss is the evaporation of the free base during workup.

This guide prioritizes salt isolation strategies and anhydrous urea formation to mitigate these risks.

Module 1: Critical Protocols & Methodologies
Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical "Trap & Convert" strategy to prevent volatile loss.

SynthesisWorkflow Precursor 1,1-bis(bromomethyl) cyclopropane Cyclization Cyclization (TsNH2, K2CO3) Precursor->Cyclization Double Alkylation Intermediate N-Tosyl-5-azaspiro[2.3]hexane Cyclization->Intermediate Yield ~70-80% Deprotection Deprotection (Mg/MeOH or Na/Naph) Intermediate->Deprotection Reductive Cleavage Trap CRITICAL STEP: Acid Trap (HCl/Oxalate) Deprotection->Trap Do NOT Evaporate Salt Spiro Salt (Solid/Stable) Trap->Salt Precipitation UreaForm Urea Formation (TMS-NCO vs KOCN) Salt->UreaForm Base Neutralization Product 5-Azaspiro[2.3]hexane- 5-carboxamide UreaForm->Product Final Isolation

Caption: Optimized synthetic workflow emphasizing the isolation of the stable salt intermediate to prevent loss of the volatile free amine.

Protocol A: The "Trap" Strategy (Intermediate Synthesis)

Target: 5-Azaspiro[2.3]hexane Hydrochloride (or Oxalate)

The Problem: Researchers often perform the detosylation of N-tosyl-5-azaspiro[2.3]hexane, perform an aqueous extraction, and then try to rotovap the solvent. Result: The product evaporates with the solvent.

The Fix:

  • Detosylation: Use Mg/MeOH (sonication) or Na/Naphthalene.

  • Isolation: Do not concentrate to dryness.

    • If using Mg/MeOH: Quench with HCl in ether/dioxane immediately after filtration to form the non-volatile hydrochloride salt.

    • If using Na/Naphthalene: Extract into ether, then immediately bubble dry HCl gas or add oxalic acid.

  • Purification: The salt precipitates.[1] Filter and wash with cold ether. This solid is stable and non-volatile.

Protocol B: Anhydrous Carboxamidation (Yield: >85%)

Target: 5-Azaspiro[2.3]hexane-5-carboxamide

Why this method? Aqueous methods (KOCN/H2O) often suffer from pH sensitivity—too acidic and the amine doesn't react; too basic and the isocyanate hydrolyzes. The anhydrous Trimethylsilyl Isocyanate (TMS-NCO) route is superior for sensitive amines.

Materials:

  • 5-Azaspiro[2.3]hexane HCl salt (from Protocol A)

  • Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Steps:

  • Suspend the amine salt in anhydrous DCM (0.2 M) under N2.

  • Add DIPEA at 0°C. Stir for 15 mins to liberate the free base in situ.

  • Add TMS-NCO dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add a small amount of MeOH (reacts with excess TMS-NCO and cleaves the TMS-urea intermediate).

  • Workup: Concentrate. The residue is often pure enough.[1] If not, recrystallize from EtOH/Et2O. Avoid silica columns if possible (urea is very polar).

Module 2: Troubleshooting & FAQs
Category 1: Low Yields

Q: I am getting <20% yield in the final step using KOCN and water. What is wrong? A: This is a classic pH window issue.

  • Diagnosis: Aliphatic amines like 5-azaspiro[2.3]hexane are basic (

    
    ). In water, if you just mix the amine and KOCN, the solution is basic, and KOCN hydrolyzes to 
    
    
    
    and
    
    
    before reacting. If you add too much acid, the amine is protonated (
    
    
    ) and cannot attack the isocyanate.
  • Correction: If you must use water, ensure the reaction is buffered to pH 6–7 . However, switching to the anhydrous TMS-NCO method (Protocol B) is the single most effective way to fix this.

Q: My intermediate disappeared after detosylation. A: You likely evaporated the free base.

  • Mechanism: 5-Azaspiro[2.3]hexane has a boiling point likely below 100°C (estimated) and forms azeotropes with common solvents.

  • Correction: Never remove solvent from the free base. Always convert to the HCl or Oxalate salt before concentration.

Category 2: Impurities & Stability

Q: I see a "double" molecular weight impurity by LCMS. A: This is likely the Biuret formation.

  • Cause: Overheating or large excess of isocyanate. The product urea reacts with another equivalent of isocyanate:

    
    
    
  • Correction: Keep temperature <40°C. Use only 1.1–1.2 equivalents of isocyanate.

Q: Is the spiro[2.3] ring stable to the HCl used in salt formation? A: Generally, yes.

  • Insight: While cyclopropanes can open with acid, the spiro-fusion actually provides some kinetic stability compared to isolated cyclopropanes. However, avoid heating in strong acid. Formation of the salt at 0°C is perfectly safe.

Module 3: Data & Comparison

Table 1: Comparison of Urea Formation Reagents

FeaturePotassium Cyanate (KOCN)Trimethylsilyl Isocyanate (TMS-NCO)
Solvent System Water / Acetic AcidDCM / THF (Anhydrous)
pH Sensitivity High (Requires pH 6-7)None (Requires Base)
Workup Aqueous extraction (difficult for polar ureas)Evaporation + Methanol wash
Typical Yield 40–60%85–95%
Suitability Large scale, cheap substratesPrecious/Volatile amines
Module 4: Decision Logic (Troubleshooting)

Use this logic tree to diagnose failure points in your current experiment.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield Impurity Impurity/Decomp IssueType->Impurity StepCheck Which Step? LowYield->StepCheck RingOpen CAUSE: Acid Lability ACTION: Avoid strong acid + heat Impurity->RingOpen New peaks in NMR Biuret CAUSE: Excess Reagent ACTION: Reduce equivs / Temp Impurity->Biuret High MW in MS Detosylation Detosylation Step StepCheck->Detosylation UreaStep Urea Formation StepCheck->UreaStep VolatileLoss CAUSE: Volatility ACTION: Make HCl Salt Detosylation->VolatileLoss Hydrolysis CAUSE: Hydrolysis ACTION: Switch to TMS-NCO UreaStep->Hydrolysis

Caption: Diagnostic logic tree for isolating failure modes in spirocyclic urea synthesis.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[2.3]hexanes.

    • Relevance: Foundational text on the synthesis and stability of the 5-azaspiro[2.3]hexane skeleton.
  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[2][3][4]

    • Relevance: Detailed protocols for handling functionalized spiro[2.
    • [3][4]

  • Kurzer, F. (1951). Arylureas I. Cyanate Method.[1][5] Organic Syntheses, 31, 8.

    • Relevance: Classic mechanism for urea formation using cyanates, highlighting pH and temper
  • MacMillan, J. B., & Molinski, T. F. (2002). Long-Range Proton-Carbon Correlation in Calcified Tissue. Journal of the American Chemical Society.[1] (Context: General usage of TMS-NCO for urea formation in sensitive natural products).

    • Relevance: Supports the use of TMS-NCO for high-yield urea formation
    • (General reference for TMS-NCO methodology).

Sources

Optimization

Technical Support Center: Stability of 5-Azaspiro[2.3]hexane-5-carboxamide

The following technical guide addresses the stability, handling, and troubleshooting of 5-Azaspiro[2.3]hexane-5-carboxamide in aqueous solution. This content is structured for research scientists and process chemists. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 5-Azaspiro[2.3]hexane-5-carboxamide in aqueous solution. This content is structured for research scientists and process chemists.

Executive Summary & Chemical Profile

Compound : 5-Azaspiro[2.3]hexane-5-carboxamide Class : Spirocyclic Urea / Strained Azetidine Derivative Critical Stability Factor : High Ring Strain (~25–27 kcal/mol) combined with a hydrolytically susceptible urea linkage.

Quick Status Indicators:

  • Aqueous Stability (Neutral pH 7.0):Stable (Short-term: < 24h at 25°C).

  • Aqueous Stability (Acidic pH < 4.0): ⚠️ Unstable (Risk of ring opening & hydrolysis).

  • Aqueous Stability (Basic pH > 9.0): ⚠️ Unstable (Urea hydrolysis to parent amine).

  • Recommended Storage (Solid): -20°C, Desiccated.

  • Recommended Solvents: DMSO (Preferred), Methanol (Fresh), Water (Only for immediate use).

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, you must understand the two competing degradation pathways inherent to this molecule's architecture.

A. The Spiro-Azetidine Strain (Acid Sensitivity)

The 5-azaspiro[2.3]hexane scaffold consists of a cyclopropane ring spiro-fused to an azetidine ring.

  • Mechanism : While the urea group (carboxamide) withdraws electron density from the nitrogen, reducing its basicity (

    
     of conjugate acid is typically < -1), strong acidic conditions can still protonate the urea oxygen or the ring nitrogen.
    
  • Consequence : Protonation triggers the relief of ring strain via nucleophilic attack (by water or buffer anions), leading to ring-opening products. This is often faster than urea hydrolysis in acidic media.

B. Urea Hydrolysis (Base Sensitivity)
  • Mechanism : At high pH, hydroxide ions attack the carbonyl carbon of the urea moiety.

  • Consequence : This cleaves the carboxamide group, releasing 5-azaspiro[2.3]hexane (free amine) , ammonia, and carbonate. The free amine is volatile and reactive.

C. Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

DegradationPathways Figure 1: Primary degradation pathways of 5-Azaspiro[2.3]hexane-5-carboxamide in aqueous media. Compound 5-Azaspiro[2.3]hexane- 5-carboxamide (Intact) AcidPath Acidic Medium (pH < 4) Compound->AcidPath Protonation BasePath Basic Medium (pH > 9) Compound->BasePath OH- Attack RingOpen Ring-Opened Product (Acyclic/Expanded) AcidPath->RingOpen Nucleophilic Attack (Strain Relief) Hydrolysis Parent Amine: 5-Azaspiro[2.3]hexane + NH3 + CO2 BasePath->Hydrolysis Urea Hydrolysis

[1][2]

Troubleshooting Guide & FAQs

Scenario 1: "I see new peaks in my LC-MS after 4 hours in buffer."

Diagnosis: pH-induced degradation.

  • If pH is Acidic (e.g., 0.1% TFA, pH ~2): The peak is likely the ring-opened acid . Azetidines are notorious for acid-catalyzed ring opening.

    • Solution: Switch to a volatile basic buffer (e.g., Ammonium Bicarbonate, pH 7.5) or reduce acid exposure time. Analyze immediately.

  • If pH is Basic (e.g., pH 10): The peak is likely the parent amine (Mass = M - 43 Da).

    • Solution: Lower pH to neutral (pH 7.0–7.4).

Scenario 2: "The compound precipitated from my aqueous stock solution."

Diagnosis: Solubility limit or Polymerization.

  • Cause: While the carboxamide is polar, the spiro-hydrocarbon scaffold is hydrophobic. High concentrations (>10 mM) in pure water may crash out, especially if temperature drops.

  • Solution: Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 50 mM), then dilute into aqueous media (keeping DMSO < 2% v/v) immediately before the experiment.

Scenario 3: "My bioassay results are inconsistent over time."

Diagnosis: Hydrolysis of the active pharmacophore.

  • Cause: If the carboxamide is the active moiety, its slow hydrolysis to the free amine changes the biological activity (the amine is basic and has different binding properties).

  • Solution: Prepare fresh dosing solutions daily. Do not store aqueous dilutions at 4°C for more than 24 hours.

Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to validate the compound's integrity in your specific assay buffer.

  • Stock Preparation : Dissolve 1 mg of 5-Azaspiro[2.3]hexane-5-carboxamide in 100 µL DMSO (Concentration: ~10 mg/mL).

  • Test Samples : Dilute stock 1:100 into:

    • Buffer A: Phosphate Buffered Saline (pH 7.4).

    • Buffer B: 0.1% Formic Acid in Water (pH ~2.7).

    • Buffer C: 50 mM Ammonium Bicarbonate (pH 8.0).

  • Incubation : Incubate at 25°C and 37°C.

  • Sampling : Inject 10 µL onto HPLC at T=0, 1h, 4h, and 24h.

  • Detection : UV at 210 nm (low wavelength required due to lack of chromophores) or ELSD/CAD.

    • Note: LC-MS is preferred as the urea absorption is weak.

Protocol B: Storage of Stock Solutions
ParameterRecommendationReason
Solvent Anhydrous DMSOPrevents hydrolysis; high solubility.
Concentration 10 – 50 mMMinimizes surface area to volume ratio degradation.
Temperature -20°C or -80°CArrhenius equation: lower T slows all kinetics.
Container Amber Glass VialsPrevents light degradation (though low risk) and leaching.
Freeze/Thaw Aliquot (Single Use)Repeated cycles introduce moisture condensation.

References

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[3] [Link]

  • Dounay, A. B., et al. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1738–1743. [Link]

  • Patent WO2022067094A1 . (2022).[5] Modulators of mas-related g-protein receptor x2 and related products and methods. (Lists 5-azaspiro[2.3]hexane-5-carboxamide as a specific intermediate/moiety).

Sources

Troubleshooting

Technical Support Center: Overcoming Ring Strain Issues During Spirocyclic Amide Purification

Welcome to the Technical Support Center. Spirocyclic amides—particularly those containing highly strained four-membered rings like azetidines and oxetanes—are highly sought-after in drug discovery for their ability to po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Spirocyclic amides—particularly those containing highly strained four-membered rings like azetidines and oxetanes—are highly sought-after in drug discovery for their ability to populate three-dimensional chemical space and improve pharmacokinetic profiles[1]. However, the inherent ring strain of these scaffolds makes them highly susceptible to degradation, ring-opening, and rearrangement during standard purification workflows[1][2].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure the structural integrity of your spirocyclic compounds from crude mixture to final isolated product.

Part 1: Diagnostic FAQs & Causality

Q: How do I know if my spirocyclic amide is degrading during purification? A: Degradation typically manifests as "ghost peaks" or broad tailing in the chromatogram, unexpectedly low mass recovery, or the appearance of new peaks in post-purification LC-MS analysis. If you observe a mass shift of +18 Da (addition of H₂O) or +114 Da (addition of trifluoroacetate), this is a definitive indicator of acid-catalyzed hydrolysis or modifier-promoted ring opening[1][3].

Q: Why does my compound survive the synthetic reaction but degrade on the HPLC column? A: Standard Reverse-Phase HPLC (RP-HPLC) relies on acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or formic acid to improve peak shape[3]. Spirocycles like azetidines possess a massive ring strain energy of ~25.2 kcal/mol[4]. At pH ~2, the spiro-heteroatom or the amide carbonyl becomes protonated. This protonation acts as an electrophilic trigger, drastically lowering the activation energy required to relieve the ring strain, resulting in rapid C–N or C–O bond cleavage[1][2].

Q: Why does degradation sometimes only happen after I collect the fractions? A: This is a classic case of thermal and concentration-induced degradation. As fractions are concentrated via rotary evaporation, the highly volatile organic solvents (like acetonitrile) evaporate first. This shifts the ratio of water to organic solvent, simultaneously concentrating the residual acidic modifiers (like TFA). The localized drop in pH, combined with the thermal energy of the water bath, accelerates the thermal degradation of the spirocycle[3].

Part 2: Troubleshooting Guide

Issue 1: Acid-Catalyzed Ring Opening in RP-HPLC
  • The Fix: Shift to high-pH mobile phases. Replace 0.1% TFA with 10 mM Ammonium Bicarbonate (NH₄HCO₃) or 0.1% Ammonium Hydroxide (NH₄OH). The basic environment prevents the protonation of the spiro-heteroatom, keeping the strained ring intact.

  • Self-Validation System: Run a small-scale analytical injection using the basic method. Collect the peak in a vial, let it sit at room temperature for 4 hours, and re-inject it using the same method. If the target peak area remains >99% relative to the initial injection, the basic conditions have successfully halted degradation.

Issue 2: Silica Gel-Induced Decomposition in Normal Phase
  • The Fix: Uncapped silanol groups on standard silica gel are mildly acidic (pH 4–5) and highly active, which can catalyze the decomposition of sensitive spirocycles during flash chromatography[5]. Switch to amine-functionalized (NH₂) silica columns, or neutralize standard silica by pre-treating the column with 1% triethylamine (TEA) in your non-polar solvent.

Issue 3: Thermal Degradation During Fraction Concentration
  • The Fix: Keep water bath temperatures strictly below 30°C. If using basic modifiers, lyophilization (freeze-drying) is vastly preferred over rotary evaporation to prevent thermal stress.

Part 3: Quantitative Comparison of Purification Modalities

To assist in selecting the correct purification route, the following table summarizes the impact of various chromatographic modalities on the recovery of highly strained spirocyclic amides.

Purification ModalityModifier / AdditiveTypical Run TimeThermal Stress RiskDegradation RiskAvg. Recovery (%)
RP-HPLC (Acidic) 0.1% TFA15 - 30 minHigh (Aqueous evap)Critical< 40%
RP-HPLC (Basic) 10 mM NH₄HCO₃15 - 30 minModerateLow80 - 85%
Normal Phase None (Silica)20 - 40 minLowModerate60 - 70%
Preparative SFC 0.1% NH₃ in MeOH5 - 10 minVery LowMinimal> 95%

Part 4: The Ultimate Solution - Preparative SFC Workflow

When dealing with highly strained spirocycles, Preparative Supercritical Fluid Chromatography (SFC) is the gold standard[6][7]. SFC utilizes supercritical carbon dioxide (CO₂) combined with polar co-solvents (like methanol). Because it provides a "water-free" environment, it eliminates hydrolysis risks[6]. Furthermore, SFC fractions dry down up to 15-fold faster than aqueous LC fractions, drastically reducing thermal exposure[7][8].

Step-by-Step Methodology: SFC Purification of Strained Spirocycles

Step 1: Sample Preparation

  • Dissolve the crude spirocyclic amide in a highly soluble, SFC-compatible solvent (e.g., pure Methanol or a 1:1 mixture of Methanol/Dichloromethane). Strictly avoid aqueous diluents.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Analytical Scouting & Method Optimization

  • Screen the sample on an analytical SFC system using a 2-Ethylpyridine (2-EP) or Diol stationary phase, which demonstrate excellent retention and peak shape for amides[6].

  • Run a gradient of 5% to 50% Co-solvent (Methanol with 0.1% NH₄OH or Diethylamine) in supercritical CO₂ over 5 minutes.

  • Validation Check: Ensure the target mass is intact in the analytical MS trace. If any degradation is observed, switch to an entirely additive-free co-solvent (e.g., pure Isopropanol).

Step 3: Preparative Scale-Up

  • Transfer the optimized gradient to the Preparative SFC system.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C to maintain the supercritical state of the fluid.

  • Perform stacked injections to minimize time-on-column and maximize throughput[7].

Step 4: Fraction Collection and Recovery

  • Collect fractions into vessels pre-chilled to 4°C to prevent volatile loss. The expanding CO₂ will naturally cool the fractions, but external chilling prevents secondary thermal degradation.

  • Evaporate the residual co-solvent using a centrifugal evaporator or gentle nitrogen blow-down at room temperature (< 25°C).

  • Validation Check: Perform a final analytical LC-MS injection of the dried powder to confirm >95% purity and the absence of +18 Da / +114 Da degradation adducts.

Part 5: Workflow Visualization

Below is the logical workflow for determining the optimal purification path for spirocyclic amides based on their structural strain.

G Start Crude Spirocyclic Amide Check Assess Ring Strain (e.g., Azetidine, Oxetane) Start->Check HighStrain High Strain / Acid Sensitive Check->HighStrain Yes LowStrain Low Strain / Stable Check->LowStrain No HPLC_Basic RP-HPLC (Basic pH) Modifier: NH4HCO3 HighStrain->HPLC_Basic Alternative SFC Preparative SFC CO2 + MeOH/NH3 HighStrain->SFC Preferred HPLC_Acidic Standard RP-HPLC Modifier: 0.1% TFA LowStrain->HPLC_Acidic Evap Low-Temp Evaporation (< 30°C) or Lyophilization HPLC_Basic->Evap SFC->Evap HPLC_Acidic->Evap Pure Purified Intact Spirocycle Evap->Pure

Decision matrix for spirocyclic amide purification based on ring strain.

References

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. National Institutes of Health (PMC).[Link]

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. PubMed.[Link]

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate.[Link]

  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. PubMed.[Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International.[Link]

  • Natural Products Purification with SFC. Teledyne ISCO.[Link]

  • Supercritical Fluid Chromatography: Volume 2. DOKUMEN.PUB.[Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. ACS Publications.[Link]

Sources

Optimization

Optimizing solubility of spirocyclic carboxamides for bioassays

Technical Support Center: Optimizing Solubility of Spirocyclic Carboxamides Introduction: The Spirocyclic Solubility Paradox Subject: Spirocyclic Carboxamides (e.g., spiro[3.3]heptanes, spiro-piperidines). Issue: High la...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility of Spirocyclic Carboxamides

Introduction: The Spirocyclic Solubility Paradox

Subject: Spirocyclic Carboxamides (e.g., spiro[3.3]heptanes, spiro-piperidines). Issue: High lattice energy driving aqueous insolubility.

Spirocyclic scaffolds are prized in modern drug discovery for their high fraction of sp


 hybridized carbons (

), which allows them to "escape flatland" and explore novel chemical space with improved specificity.[1] However, a common misconception is that 3D character automatically equates to good aqueous solubility.

The Technical Reality: Spirocyclic carboxamides often exhibit "brick dust" properties. The rigidity of the spiro-fusion, combined with the strong intermolecular hydrogen bonding networks of the carboxamide group (


), results in exceptionally high crystal lattice energy. While these molecules dissolve well in DMSO, they are prone to rapid, amorphous precipitation ("crashing out") upon dilution into aqueous assay buffers.

This guide addresses the specific challenge of maintaining these rigid scaffolds in solution during biological assays (


 determination, HTS, and cell-based assays).

Part 1: Stock Solution Integrity (The Foundation)

Q: My spirocyclic compound is soluble in DMSO at 10 mM, but I see variability in my assay data day-to-day. Why?

A: The culprit is likely hygroscopic water uptake by DMSO, leading to "invisible" precipitation. DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • Mechanism: Spirocyclic carboxamides are often at the edge of saturation in DMSO. The introduction of even small amounts of water (via atmospheric absorption) increases the polarity of the solvent, reducing the solubility capacity and causing micro-precipitation within the stock vial. This precipitate is often invisible to the naked eye but significantly reduces the effective concentration.

  • Protocol:

    • Single-Use Aliquots: Never store a "working stock" that is repeatedly opened. Aliquot 10 mM stocks into single-use volumes (e.g., 20–50 µL) immediately after preparation.

    • Storage: Store at -20°C or -80°C in tightly sealed vials with O-rings.

    • Visual Check: Before every assay, centrifuge the thawed stock (10,000 x g for 1 min). If a pellet is visible, redissolving by warming (37°C) and sonication is required.

Q: Can I use ultrasonic baths to redissolve precipitated stocks? A: Yes, but temperature control is critical. Spirocyclic carboxamides are thermally stable, but extended sonication generates heat that can degrade sensitive functional groups or evaporate the solvent.

  • Recommendation: Use a bath sonicator for 5-minute intervals. Ensure the water bath water is replaced with cool water if it becomes warm. Do not use a probe sonicator directly in the vial, as this introduces contamination risks.

Part 2: Dilution Strategies (The Transition)

Q: I perform serial dilutions in assay buffer, but my potency curves plateau. What is happening? A: You are likely experiencing "logarithmic precipitation." When you serially dilute a hydrophobic compound directly in aqueous buffer, the compound often precipitates in the first few high-concentration wells. As you transfer to the next well, you are transferring a suspension, not a solution.

The Solution: The Intermediate Dilution Method (DMSO-to-DMSO) Do not dilute from 100% DMSO directly to 100% Buffer. Use an intermediate step to keep the solvent constant during the dilution series.

Standard Protocol:

  • Step 1 (Compound Plate): Perform the serial dilution (e.g., 1:3) using 100% DMSO in a polypropylene plate. All wells are now clear solutions.

  • Step 2 (Intermediate Plate): Transfer a small volume (e.g., 1 µL) from the Compound Plate to an "Intermediate Plate" containing a larger volume of assay buffer (e.g., 99 µL). This creates a consistent 1% DMSO concentration across all wells.

    • Critical Step: Mix immediately and vigorously. The rapid dispersion prevents the formation of large crystal aggregates.

  • Step 3 (Assay Plate): Transfer the diluted mix from the Intermediate Plate to your final Assay Plate (containing cells/enzyme).

Visualization: Serial Dilution Workflow

SerialDilution cluster_0 Avoids Aqueous Crash-out Stock 10mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate Step 1: Dilute in solvent InterPlate Intermediate Plate (Buffer + 1% DMSO) DilutionPlate->InterPlate Step 2: Transfer (Rapid Mixing) AssayPlate Final Bioassay Plate (Cells/Enzyme) InterPlate->AssayPlate Step 3: Final Transfer

Caption: Figure 1. Optimized Intermediate Dilution Workflow. By performing serial dilutions in 100% DMSO (Step 1) before introducing aqueous buffer (Step 2), researchers prevent the propagation of precipitate through the dilution series.

Part 3: Advanced Formulation for Stubborn Compounds

Q: Even with intermediate dilution, my compound precipitates in the assay media. What now? A: You need to modify the assay buffer thermodynamics. Spirocyclic carboxamides are neutral but polar. They require "chaperones" in the water to prevent self-aggregation.

Option A: Non-Ionic Surfactants (The First Line of Defense) Add 0.01% – 0.1% Tween-20 or Triton X-100 to your assay buffer.

  • Why: Surfactants form micelles that sequester hydrophobic molecules, increasing their apparent solubility without altering the compound's structure.

  • Caution: Ensure your target protein/cell line is not sensitive to the detergent.

Option B: Cyclodextrin Complexation (The "Spiro" Specialist) Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.

  • Relevance: Literature specifically supports the use of

    
    -Cyclodextrins (e.g., HP-
    
    
    
    -CD)
    for spirocyclic scaffolds (like spiro[cyclopropane-1,3'-oxindoles]). The spiro-core fits into the CD cavity, shielding the hydrophobic regions from water.
  • Protocol:

    • Prepare a 10x stock of HP-

      
      -CD in your assay buffer.
      
    • Dilute your compound into this CD-rich buffer before adding it to the cells/enzyme.

    • Typical final concentration of HP-

      
      -CD: 0.1% – 1.0% (w/v).
      

Option C: Carrier Proteins (BSA) If the assay allows, add 0.1% Bovine Serum Albumin (BSA) . Albumin acts as a "sink" for hydrophobic molecules, preventing them from sticking to plasticware or precipitating.

  • Note: This will shift your

    
     (Potency shift) because the free fraction of the drug decreases. You must report this as "apparent potency in the presence of BSA."
    

Part 4: Troubleshooting Decision Tree

Q: How do I systematically diagnose solubility issues? A: Follow the logic flow below to isolate the variable (Solvent vs. Buffer vs. Handling).

TroubleshootingTree Start Issue: Low/Variable Activity CheckStock Inspect DMSO Stock (Visual/Centrifuge) Start->CheckStock Precipitate Precipitate Visible? CheckStock->Precipitate Redissolve Warm (37°C) & Sonicate Retest Precipitate->Redissolve Yes CheckDilution Check Dilution Protocol Precipitate->CheckDilution No DirectDilution Diluting in Buffer? CheckDilution->DirectDilution UseIntermediate Switch to DMSO-to-DMSO Dilution (Fig 1) DirectDilution->UseIntermediate Yes BufferCrash Precipitates in Buffer? DirectDilution->BufferCrash No (Already using DMSO dilution) Additives Add 0.05% Tween-20 or HP-beta-CD BufferCrash->Additives Yes

Caption: Figure 2. Diagnostic Decision Tree for Solubility Optimization. Systematic isolation of stock failure, dilution artifacts, and buffer incompatibility.

Summary of Key Recommendations

ParameterStandard PracticeOptimized for Spirocyclic Carboxamides
Stock Storage 10 mM in DMSO, 4°C10 mM in DMSO, -20°C, Single-use aliquots (Prevents water uptake).
Serial Dilution Direct into Buffer100% DMSO Intermediate Plate (Prevents propagation of precipitate).
Assay Buffer PBS / MediaPBS + 0.05% Tween-20 OR 0.5% HP-

-CD
.
Plasticware Standard PolystyreneLow-Binding Polypropylene (Prevents surface adsorption).

References

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link

  • Popova, E. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with

    
    -Cyclodextrins. Pharmaceutics, 15(1), 228. Link
    
  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Protocols. Link

Sources

Troubleshooting

Technical Support: Stabilization &amp; Handling of 5-Azaspiro[2.3]hexane-5-carboxamide

This guide serves as a technical support resource for researchers working with 5-Azaspiro[2.3]hexane-5-carboxamide . It addresses the specific chemical stability challenges associated with its strained spirocyclic core a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 5-Azaspiro[2.3]hexane-5-carboxamide . It addresses the specific chemical stability challenges associated with its strained spirocyclic core and urea (N-carbamoyl) linkage .

Executive Summary

5-Azaspiro[2.3]hexane-5-carboxamide is a urea derivative featuring a highly strained spiro[2.3] system (cyclopropane fused to an azetidine ring). Its degradation profile is governed by two distinct failure modes:

  • Urea Hydrolysis: Cleavage of the

    
     bond, releasing the free amine (5-azaspiro[2.3]hexane) and ammonia/carbon dioxide.
    
  • Ring Opening (Acid-Catalyzed): The high ring strain (~60 kcal/mol) makes the azetidine and cyclopropane rings susceptible to acid-catalyzed nucleophilic attack, leading to ring-opened byproducts.

Core Recommendation: Maintain a strict pH window of 7.0–8.5 and avoid prolonged exposure to protic solvents. Acidic environments (pH < 5) are the primary driver of rapid degradation.

Part 1: Storage & Formulation Protocols
1. Solid State Storage
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Mandatory.[1][2] Hydrolysis is water-dependent; even atmospheric moisture can initiate degradation over months.

2. Stock Solution Preparation
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO or DMF Aprotic polar solvents prevent hydrolysis. Avoid alcohols (MeOH/EtOH) for long-term storage as they can act as nucleophiles.
Concentration 10–50 mM Higher concentrations reduce the molar ratio of trace water to compound.
Freeze/Thaw Aliquot immediately Repeated freeze-thaw cycles introduce moisture condensation. Store single-use aliquots.
Shelf Life < 3 months (in solution)Urea linkages slowly degrade even at -20°C in solution.
3. Aqueous/Assay Formulation
  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.5) .

  • Avoid: Acetate buffers (pH < 5) or unbuffered water (which absorbs

    
     and becomes acidic).
    
  • Stability Window: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions overnight.

Part 2: Experimental Workflows & Troubleshooting
Workflow A: Chemical Synthesis & Purification

Issue: Compound degrades on silica gel columns.

  • Cause: Silica gel is slightly acidic (

    
    ), which catalyzes ring opening of the strained spiro system.
    
  • Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexane/DCM before loading.

    • Alternative Stationary Phase: Use Basic Alumina or neutral functionalized silica.

    • Eluent: Always include 0.1% - 0.5% TEA or

      
       in the mobile phase to buffer the acidity.
      
Workflow B: LC-MS Analysis

Issue: Appearance of "ghost peaks" or split peaks in chromatograms.

  • Cause: On-column degradation due to acidic mobile phases (e.g., 0.1% Formic Acid).

  • Solution:

    • Switch to Ammonium Bicarbonate (10 mM, pH 8.2) or Ammonium Acetate (pH 7) modifiers.

    • If acidic mobile phase is mandatory for ionization, minimize column temperature (

      
      ) and run fast gradients.
      
Part 3: Degradation Mechanism Visualization

The following diagram illustrates the two competing degradation pathways. Acidic conditions are the most dangerous, triggering both ring opening (irreversible destruction of the core) and urea hydrolysis.

G Compound 5-Azaspiro[2.3]hexane- 5-carboxamide (Intact Urea) Inter1 Tetrahedral Intermediate Compound->Inter1 H2O / pH > 9 (Base Catalysis) Compound->Inter1 H2O / pH < 5 (Acid Catalysis) RingOpen Ring-Opened Byproducts (Acyclic/Rearranged) Compound->RingOpen Strong Acid (H+) Nucleophile (Nu-) Amine 5-Azaspiro[2.3]hexane (Free Amine) Inter1->Amine Decarboxylation Byproducts NH3 + CO2 Inter1->Byproducts

Figure 1: Degradation pathways of 5-Azaspiro[2.3]hexane-5-carboxamide. Note that acid catalyzes both urea hydrolysis and the more destructive ring-opening pathway.

Part 4: Frequently Asked Questions (FAQ)

Q1: I observe a mass peak of [M-43] in my LCMS. What is this?

  • Diagnosis: This corresponds to the loss of the carbamoyl group (

    
    , mass 43) + H.
    
  • Meaning: Your urea bond has hydrolyzed, leaving the free amine (5-azaspiro[2.3]hexane).

  • Fix: Check the pH of your sample solvent. If it sat in water/methanol for >24 hours, this is expected. Prepare fresh samples in 50% Acetonitrile/Water immediately before injection.

Q2: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule?

  • Answer: Risky. The spiro[2.3]hexane core is acid-sensitive.[1]

  • Protocol: If TFA is unavoidable, use it diluted (e.g., 10-20% in DCM), keep the reaction time short (< 30 min), and quench immediately with saturated

    
     at 0°C. Do not concentrate the TFA solution; neutralize in situ first.
    

Q3: My compound turned into an insoluble gum during storage.

  • Diagnosis: Polymerization initiated by ring opening.

  • Cause: Likely stored with trace acid or moisture. The strained rings can cross-react once opened.

  • Prevention: Re-purify to remove any trace acid salts (e.g., HCl salts are dangerous here; convert to free base or stable salt like fumarate if possible, though urea is neutral) and store strictly dry.

Q4: Is the compound stable in cell culture media?

  • Answer: Generally, yes (

    
    ), provided the media is pH 7.4. However, serum amidases (enzymes) may hydrolyze the urea linkage.
    
  • Control: Run a "media only" stability control (without cells) to distinguish chemical hydrolysis from enzymatic metabolism.

References
  • Spirocyclic Scaffold Stability: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Organic Letters, 2010. (Discusses ring strain and stability of spiro-azetidines).

  • Azetidine Ring Opening: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. (Mechanisms of acid-catalyzed ring opening).

  • Urea Hydrolysis Kinetics: Shaw, W. H. R., & Bordeaux, J. J. "The Decomposition of Urea in Aqueous Media." Journal of the American Chemical Society, 1955. (Fundamental kinetics of urea stability vs pH).

  • Handling of Strained Heterocycles: Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2010.

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Amides by Flash Chromatography

Welcome to the technical support center for the purification of polar spirocyclic amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar spirocyclic amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often complex molecules. Spirocyclic amides, characterized by their rigid three-dimensional structures and inherent polarity, present distinct purification hurdles that demand a nuanced approach beyond standard chromatography protocols.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating, empowering you to diagnose and resolve common purification issues effectively.

Troubleshooting Guide: From Tailing Peaks to Tenacious Diastereomers

Issue 1: Poor Peak Shape – The Telltale Tail

Q: My spirocyclic amide is exhibiting significant peak tailing on a standard silica gel column. What is causing this, and how can I achieve a symmetrical peak?

A: Peak tailing with amide-containing compounds on silica gel is a frequent observation. The primary cause is often secondary interactions between the amide functional group and the acidic silanol groups (Si-OH) on the surface of the silica. The lone pair of electrons on the amide nitrogen can interact with these acidic sites, leading to a non-ideal adsorption/desorption process and resulting in a "tailing" peak shape.

Underlying Mechanism: The amide functional group has a resonance structure that delocalizes the lone pair on the nitrogen, making amides less basic than amines. However, they can still act as hydrogen bond acceptors. The acidic silanol groups on the silica surface act as hydrogen bond donors. This secondary interaction can be strong enough to retard the elution of the amide in a non-uniform manner, causing tailing.

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase can effectively mask the active silanol sites, preventing the secondary interaction with your amide.

    • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., in a dichloromethane/methanol gradient). This is particularly useful for highly polar amides.[1]

  • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for compounds that are sensitive to acidic conditions or exhibit strong secondary interactions with silanols.

    • Bonded Silica:

      • Amine-functionalized silica: This phase is less acidic than bare silica and can improve the peak shape of basic and polar compounds.

      • Diol-functionalized silica: Another less acidic, polar stationary phase that can offer different selectivity.

Issue 2: Separation of Diastereomers

Q: My reaction has produced a mixture of spirocyclic amide diastereomers that are co-eluting or have very poor separation on silica gel. How can I resolve them?

A: The rigid, three-dimensional nature of spirocycles often results in diastereomers with very similar polarities, making their separation by standard normal-phase chromatography challenging.[2][3] Achieving separation requires maximizing the subtle differences in their interaction with the stationary and mobile phases.

Solutions:

  • Optimize Normal-Phase Conditions:

    • Low Polarity Eluent: Use a less polar solvent system that provides a low Rf value (0.1-0.2) on TLC. This increases the compound's residency time on the column, allowing for more interaction and better chances of separation.

    • Solvent System Screening: Test different solvent systems. For instance, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. The change in solvent can alter the selectivity.

    • Column Stacking: For particularly difficult separations, stacking two flash columns can increase the theoretical plates and improve resolution.[2]

  • Reversed-Phase Flash Chromatography: This is often the go-to method when normal-phase fails for diastereomer separation.

    • Stationary Phase: Use a C18-bonded silica cartridge.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. The subtle differences in the hydrophobicity of the diastereomers can be exploited for separation.

    • Method Development: Start with a broad gradient (e.g., 5-95% acetonitrile in water) to determine the approximate elution point, then run a shallower gradient around that point to maximize resolution.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong organic solvent like methanol, DMF, or DMSO. If using DMSO or DMF, ensure the injection volume is small to prevent solvent effects.

  • Column Selection: Choose a C18 reversed-phase flash cartridge. The cartridge size should be selected based on the sample load (a general rule is a 1-2% loading capacity by weight of the sorbent).

  • Equilibration: Equilibrate the column with 3-5 column volumes of the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).

  • Elution:

    • Scouting Gradient: Run a fast, linear gradient from 5% to 95% acetonitrile in water over 10-15 column volumes.

    • Optimized Gradient: Based on the scouting run, design a shallow gradient around the elution point of the diastereomers. For example, if they elute at ~40% acetonitrile, run a gradient from 30% to 50% acetonitrile over 20-25 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure diastereomers.

Issue 3: Compound is Too Polar – Strong Retention or No Elution

Q: My spirocyclic amide is highly polar and either streaks up the TLC plate with 100% ethyl acetate or remains at the baseline even with a 20% methanol in dichloromethane mobile phase. How can I purify it?

A: This is a classic challenge with highly polar molecules. The compound has a much stronger affinity for the polar stationary phase than for the mobile phase. To achieve elution, you need to significantly increase the polarity of the mobile phase or switch to a different chromatographic mode.

Polar_Compound_Purification Start Start: Compound is highly polar (Rf=0 in 20% MeOH/DCM) TryAggressiveNP Attempt Aggressive Normal-Phase Start->TryAggressiveNP Modifier Add NH4OH to MeOH/DCM system (e.g., 5-10% of a 10% NH4OH in MeOH solution) TryAggressiveNP->Modifier Elutes1 Does it elute? Modifier->Elutes1 End End: Purification Successful Elutes1->End Yes SwitchMode Switch Chromatographic Mode Elutes1->SwitchMode No HILIC Option 1: HILIC Mode SwitchMode->HILIC ReversedPhase Option 2: Reversed-Phase SwitchMode->ReversedPhase HILIC_Details Use Amine or Diol column. Elute with high organic (ACN) to high aqueous. HILIC->HILIC_Details RP_Details Use C18 column. Elute with high aqueous to high organic (ACN/MeOH). ReversedPhase->RP_Details HILIC_Details->End RP_Details->End

Caption: Decision tree for purifying very polar compounds.

Solutions:

  • Aggressive Normal-Phase Systems: Before abandoning normal-phase, try a highly polar mobile phase containing a basic modifier. A common system is Dichloromethane (DCM) with a polar modifier of 10% ammonium hydroxide in methanol. You can use 5-20% of this modifier in your DCM eluent.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not retained in reversed-phase.[5][6]

    • Mechanism: HILIC uses a polar stationary phase (like silica, amine, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the water content of the mobile phase increases the elution strength.[7]

    • Typical Conditions:

      • Stationary Phase: Amine-bonded or Diol-bonded silica.

      • Mobile Phase: Gradient from ~95% acetonitrile / 5% water (with a buffer like ammonium formate) to a higher water percentage (e.g., 70% acetonitrile / 30% water).

  • Reversed-Phase Chromatography: If the compound is water-soluble, reversed-phase (C18) can be a viable option, though retention might be low.[8]

Frequently Asked Questions (FAQs)

Q1: Should I use liquid loading or dry loading for my spirocyclic amide sample?

A1: The choice depends on your sample's solubility.

  • Liquid Loading: If your compound is readily soluble in a solvent that is weaker than your initial mobile phase (e.g., dichloromethane for a hexane/ethyl acetate system), liquid loading is acceptable. However, using a strong solvent for loading can lead to band broadening and poor separation.

  • Dry Loading: This is the preferred method for compounds with poor solubility in the mobile phase or when you need the best possible resolution. To dry load, dissolve your compound in a volatile solvent (like DCM or methanol), add a small amount of silica gel or an inert support like Celite, and evaporate the solvent to get a free-flowing powder. This powder is then loaded onto the top of the column.

Q2: My spirocyclic amide seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

A2: Silica gel is acidic and can cause decomposition of sensitive compounds.

  • Confirmation: To check for stability, spot your compound on a TLC plate, and then spot it again on the same plate. Let the plate sit for 30-60 minutes in the developing chamber with the eluent, but don't run the chromatogram. Then, remove the plate, dry it, and run it in a fresh chamber. If you see new spots or significant streaking from the spot that sat longer, your compound is likely unstable on silica.

  • Prevention:

    • Deactivate the Silica: Pre-elute the column with your mobile phase containing 1% triethylamine to neutralize the acidic sites before loading your sample.

    • Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina or a bonded phase like diol or amine-functionalized silica.

Q3: What is a good starting point for TLC method development for a novel spirocyclic amide of unknown polarity?

A3: A good starting point is to test a few solvent systems of varying polarity.

  • System 1 (Moderately Polar): 50% Ethyl Acetate in Hexane.

  • System 2 (Polar): 5% Methanol in Dichloromethane.

  • System 3 (Very Polar): 10% Methanol in Ethyl Acetate. Spot your crude mixture on three separate TLC plates and develop one in each system. This will give you a quick indication of the polarity of your target compound and which solvent system is most promising. Aim for a solvent system that gives your target compound an Rf value between 0.15 and 0.35 for the best separation on a flash column.[9]

Q4: Can I reuse my flash chromatography columns?

A4: It depends on the type of column and the nature of the sample.

  • Normal-Phase Silica: It is generally not recommended to reuse silica columns for different compounds due to the risk of cross-contamination from strongly adsorbed impurities. For routine purification of the same compound, they can sometimes be flushed and reused, but performance may degrade.

  • Reversed-Phase (C18): These columns are more robust and can often be washed and reused multiple times. A typical washing procedure involves flushing with water, then methanol or acetonitrile, and finally storing in an organic solvent.

  • HILIC (Amine, Diol): These can also be washed and reused. It is crucial to follow the manufacturer's instructions for regeneration and storage to maintain column performance.

Data Summary Tables

Table 1: Recommended Stationary Phases for Polar Spirocyclic Amides

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel General purpose, moderately polar compoundsInexpensive, widely availableAcidic surface can cause tailing or decomposition
Reversed-Phase C18 Separation of diastereomers, water-soluble compoundsExcellent for resolving compounds with minor hydrophobicity differencesPoor retention for very polar compounds; requires aqueous mobile phases
Alumina (Neutral/Basic) Acid-sensitive compoundsLess acidic than silica, good for basic compoundsCan have lower resolution than silica
Amine-Bonded Silica Highly polar, basic amides (HILIC or NP)Reduces tailing for basic compounds, offers different selectivityCan be less stable than other phases
Diol-Bonded Silica Highly polar, neutral compounds (HILIC or NP)Good alternative to silica with less surface acidityMay have lower loading capacity
Amide-Bonded Silica Polar compounds (HILIC or RP)Offers unique selectivity for polar analytes, stableLess common in flash format than other phases

Table 2: Common Mobile Phase Systems and Modifiers

Chromatography ModeBase Solvents (Weak -> Strong)Common Modifiers & Purpose
Normal-Phase Hexane/Heptane -> Ethyl AcetateTriethylamine (0.1-1%): Masks acidic silanol sites to reduce peak tailing.
Dichloromethane -> MethanolAmmonia (in MeOH, 1-2%): For highly polar basic compounds.
Toluene -> AcetoneAcetic/Formic Acid (0.1%): For acidic compounds to suppress ionization.
Reversed-Phase Water -> Acetonitrile/MethanolFormic Acid/TFA (0.1%): Improves peak shape for acidic/basic compounds, aids MS ionization.
Ammonium Formate/Acetate (10-20mM): Buffers the mobile phase for reproducible retention.
HILIC Acetonitrile -> WaterAmmonium Formate/Acetate (10-20mM): Controls pH and ionic strength, improving peak shape.

References

  • Alves, M. J., & Pinho e Melo, T. M. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Chromatography Application Note AN032. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Komarov, I. V., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • Pharmaceutical Technology. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • Alves, M. J., & Pinho e Melo, T. M. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. Available at: [Link]

  • American Chemical Society. (2021). Synthesis of medicinally privileged spiro-β-lactams. Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • University of Southampton. (n.d.). Highly Diastereo and Enantioselective Synthesis of α-Spiro-δ-lactams. Available at: [Link]

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Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Spiro[2.3]hexane Derivatives

Welcome to the Advanced NMR Troubleshooting Portal. Spiro[2.3]hexane derivatives are increasingly utilized in drug discovery as sp³-rich bioisosteres for traditional carbocycles[1]. However, their highly compact, rigid b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Portal. Spiro[2.3]hexane derivatives are increasingly utilized in drug discovery as sp³-rich bioisosteres for traditional carbocycles[1]. However, their highly compact, rigid bicyclic framework forces protons into tightly clustered magnetic environments. The cyclopropane protons (typically 0.4–1.2 ppm) and cyclobutane protons (1.5–2.5 ppm) often suffer from severe second-order homonuclear scalar couplings (


), resulting in indistinguishable multiplet masses[2].

This guide provides self-validating protocols and mechanistic troubleshooting to deconvolute these complex spectra.

Diagnostic Workflow

NMR_Troubleshooting Start Spiro[2.3]hexane NMR Overlap Analyze Identify Source of Spectral Congestion Start->Analyze JCoupling Multiplet Congestion (Strong J-Coupling) Analyze->JCoupling 1D 1H Spectrum Stereo Stereochemical Ambiguity (Overlapped NOEs) Analyze->Stereo 3D Configuration TwoDOverlap Co-resonating Protons (2D Cross-peak Overlap) Analyze->TwoDOverlap 2D Correlation PureShift Pure Shift NMR (PSYCHE / ZS) JCoupling->PureShift RDC Anisotropic NMR (RDCs in PMMA Gel) Stereo->RDC PureShift2D Pure Shift 2D NMR (HOBS-HSQC) TwoDOverlap->PureShift2D

Diagnostic workflow for resolving NMR signal overlap in spiro[2.3]hexane derivatives.

Troubleshooting & FAQ Modules

Module 1: Overcoming Homonuclear Multiplet Congestion

Q: My 1D


H NMR spectrum of a spiro[2.3]hexane derivative looks like a continuous, unresolved multiplet mass between 0.5 and 2.5 ppm. How can I extract accurate chemical shifts? 

Causality: In rigid spiro systems, the proximity of the cyclobutane and cyclopropane rings creates an extensive network of geminal, vicinal, and long-range W-couplings. When the chemical shift difference (


) between these protons is similar in magnitude to their coupling constants (

), strong second-order effects (roofing) occur, obscuring the true chemical shifts. Pure Shift NMR resolves this by mathematically and physically decoupling homonuclear interactions, collapsing broad multiplets into sharp singlets[3].

Protocol: Step-by-Step PSYCHE


H NMR Setup 
  • Sample Preparation: Prepare a highly concentrated sample (e.g., 30–50 mM) in CDCl

    
     or DMSO-
    
    
    
    . Reasoning: The PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence inherently loses up to 80-97% of signal sensitivity compared to a standard 1D experiment due to the active spin-inversion elements[4].
  • Pulse Calibration: Carefully calibrate the 90° hard pulse. Set the chirp pulse parameters to a low flip angle (typically 10°–20°) with a sweep width covering the entire proton bandwidth (e.g., 10,000 Hz).

  • Sequence Execution: Run the PSYCHE pulse sequence. The simultaneous application of swept-frequency chirp pulses and a weak spatial encoding gradient selectively inverts a fraction of the spins. This prevents the evolution of

    
     couplings while chemical shift evolution continues unhindered[3].
    
  • Data Reconstruction: Process the pseudo-2D data using covariance algorithms to reconstruct a high-resolution 1D spectrum where all signals appear at their true chemical shifts[5].

Validation Check: Inspect the solvent residual peak. If significant decoupling artifacts (e.g., symmetric sidebands) appear around the solvent singlet, the chirp pulse flip angle is set too high and must be attenuated.

Module 2: Resolving Stereochemical Ambiguity When NOEs Fail

Q: I need to assign the relative configuration (cis/trans) of substituents on the spiro[2.3]hexane core, but the 2D NOESY cross-peaks are completely overlapped. What is the alternative?

Causality: Nuclear Overhauser Effect (NOE) relies on short-range (< 5 Å) through-space dipole-dipole relaxation. In a compact spiro[2.3]hexane, nearly all protons are within 5 Å of each other, and their overlapped resonances make cross-peak assignment impossible. Anisotropic NMR bypasses this limitation by measuring Residual Dipolar Couplings (RDCs). RDCs report the global orientation of internuclear C-H bonds relative to the external magnetic field, providing precise 3D structural vectors independent of local proton proximity[6][7].

Protocol: PMMA Gel Swelling and RDC Measurement

  • Gel Preparation: Insert a cross-linked poly(methyl methacrylate) (PMMA) gel stick (approx. 2 mm diameter) into a standard 5 mm NMR tube[8].

  • Sample Infusion: Dissolve the spiro[2.3]hexane analyte in CDCl

    
     and add it to the tube. Allow 24–48 hours for the polymer matrix to swell and absorb the analyte[7].
    
  • Mechanical Alignment: Use a customized plunger to reversibly compress the gel along the z-axis. Reasoning: Compression induces a weak alignment of the polymer matrix, which transfers a partial, reversible alignment to the trapped analyte molecules[8].

  • Data Acquisition: Acquire a CLIP-HSQC spectrum to measure the one-bond C-H couplings (

    
    ) in the aligned state. Compare these to the isotropic scalar couplings (
    
    
    
    ) measured in a non-compressed sample. The difference yields the RDC value (
    
    
    )[9].

Validation Check: Monitor the quadrupolar splitting of the deuterium lock signal (CDCl


). A stable splitting of 10–30 Hz confirms that the gel is properly aligned and the sample has reached equilibrium[7].
Module 3: Deconvoluting Co-Resonating Protons in 2D Spectra

Q: Even with high-field NMR (800 MHz), my HSQC spectra show overlapping cross-peaks for the cyclobutane methylene protons. How can I resolve these?

Causality: When chemical shift dispersion is inherently zero (e.g., diastereotopic protons that accidentally resonate at the exact same frequency due to pseudo-symmetry), 1D pure shift cannot separate them. You must leverage a second frequency dimension (heteronuclear


C) while maintaining homonuclear decoupling in the 

H dimension to prevent cross-peak smearing along the F2 axis[10].

Protocol: Pure Shift HSQC Execution

  • Parameter Optimization: Standardize the

    
     coupling constant parameter to 145 Hz, which is optimal for highly strained aliphatic spiro systems.
    
  • BIRD Filter Application: Utilize a pulse sequence incorporating a Bilinear Rotation Decoupling (BIRD) cluster. Reasoning: The BIRD module selectively inverts protons attached to

    
    C while leaving 
    
    
    
    C-attached protons unaffected, effectively decoupling the homonuclear interactions in the indirect dimension[5].
  • Acquisition & Covariance Processing: Acquire the 2D data matrix. Process the data using covariance algorithms rather than a standard Fourier transform in the indirect dimension to mathematically resolve the singlets and remove artifactual splitting[5].

Validation Check: Compare the F1 projection of the Pure Shift HSQC to a standard 1D


H spectrum; the F1 peaks must align perfectly with the exact geometric centers of the original multiplets, exhibiting zero phase distortion.
Quantitative Comparison of Spectral Simplification Techniques
TechniqueSensitivity YieldResolution GainAcquisition TimePrimary Application in Spiro Systems
Standard 1D

H
100% (Baseline)Low (Multiplets)< 2 minsInitial screening; purity checks
PSYCHE Pure Shift 3% – 20%Exceptional15 – 60 minsDeconvoluting dense aliphatic cyclobutane/cyclopropane regions
Zangger-Sterk (ZS) 0.5% – 10%High30 – 90 minsHigh-concentration samples requiring artifact-free singlets
Pure Shift HSQC ~50% of std HSQCExceptional (2D)2 – 4 hoursAssigning co-resonating CH

groups via

H-

C correlation
References
  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. SeRMN – NMR Service at UAB.
  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv.
  • Pure Shift NMR. Manchester NMR Methodology Group.
  • Adams, R. W., & Castanar, L. (2023). Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR.
  • Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. RSC Publishing.
  • Liu, Y., et al. (2019). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols (via NIH).
  • Residual Dipolar Couplings (RDCs) Analysis of Small Molecules Made Easy. ResearchGate.
  • Eur. J. Org. Chem. 2007. WILEY-VCH Verlag GmbH.
  • Aldeghi, M., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Eur. J. Org. Chem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of 5-Azaspiro[2.3]hexane-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, with their inherent rigidity and unique spatial exit vectors, have emerged as valuable motifs. Among these, the 5-azaspiro[2.3]hexane framework, a fascinating conjunction of a cyclopropane and an azetidine ring, presents a compelling scaffold for the design of conformationally constrained analogues of bioactive molecules.[1][2][3][4] The introduction of a carboxamide functional group at the nitrogen atom further enhances its potential for establishing key interactions with biological targets.

This guide provides an in-depth analysis of the ¹H NMR characterization of 5-Azaspiro[2.3]hexane-5-carboxamide. Moving beyond a simple data report, we will dissect the spectrum through the lens of fundamental NMR principles, offering insights into the causal relationships between the molecule's unique structure and its spectral features. This approach is designed to empower researchers to not only interpret the NMR data of this specific molecule but also to apply these principles to other complex spirocyclic systems.

The Structural Landscape: Unpacking the Spirocyclic Core

The ¹H NMR spectrum of 5-Azaspiro[2.3]hexane-5-carboxamide is a direct reflection of its strained and asymmetric structure. To predict and interpret this spectrum, we must first consider the electronic environments of the protons within its two core components: the cyclopropane and the cyclobutane (azetidine) rings.

The Cyclopropane Moiety: A Realm of Upfield Shifts

The protons on a cyclopropane ring exhibit a characteristic and significant upfield shift compared to other cycloalkanes, typically resonating around 0.22 ppm for the unsubstituted ring.[5][6][7][8][9] This shielding effect is a consequence of the unique electronic structure of the three-membered ring, which induces a ring current that opposes the external magnetic field in the region of the protons.[5][6][7][8]

In 5-Azaspiro[2.3]hexane-5-carboxamide, the cyclopropane protons are no longer equivalent. They will present as a complex multiplet pattern due to geminal and vicinal coupling. We can anticipate two distinct sets of signals for the cyclopropyl protons.

The Azetidine Ring: Strain and Substitution Effects

The protons on the cyclobutane ring of unsubstituted cyclobutane resonate at approximately 1.96 ppm.[5][6][10][11] This is deshielded relative to larger cycloalkanes, a phenomenon that has been a subject of theoretical debate.[5][6][7][8] In our target molecule, the presence of the nitrogen atom within the four-membered ring (forming an azetidine) and the spirocyclic fusion will significantly influence the chemical shifts of the adjacent protons.

The protons on the carbons alpha to the nitrogen (C2 and C4) will be deshielded due to the electronegativity of the nitrogen atom. Furthermore, the carboxamide substituent on the nitrogen will exert an additional electron-withdrawing effect, further shifting these protons downfield. The puckered, non-planar conformation of the cyclobutane ring will also lead to different chemical environments for axial and equatorial protons, giving rise to distinct signals and complex coupling patterns.[10]

Predicted ¹H NMR Spectrum of 5-Azaspiro[2.3]hexane-5-carboxamide

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
NH₂5.0 - 8.0Broad singletChemical shift is highly dependent on solvent, concentration, and temperature.[12][13] Exchange with residual water can broaden the signal.
H2, H4 (ax, eq)3.0 - 4.5MultipletsProtons on the carbons adjacent to the nitrogen are deshielded. Axial and equatorial protons will have different chemical shifts and will show geminal and vicinal coupling.
H3 (ax, eq)2.0 - 2.8MultipletsProtons on the carbon of the azetidine ring not adjacent to the nitrogen. Will show geminal and vicinal coupling to H2 and H4.
H1, H6 (cyclopropyl)0.5 - 1.5MultipletsCharacteristic upfield shift of cyclopropane protons. Complex splitting due to geminal and vicinal coupling within the cyclopropyl ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate our predictions and obtain a definitive characterization, a carefully executed experimental protocol is essential.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for observing the amide protons, a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the proton exchange rate, resulting in sharper NH signals.[12][13] The chemical shifts of the amide protons are highly sensitive to the solvent's donor number.[12][13]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[9][11]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

  • Acquisition Parameters: Standard acquisition parameters for a ¹H NMR experiment should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments: To unambiguously assign the proton signals and determine the coupling network, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

G

Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Number and electronic environment of carbon atoms.Provides a carbon skeleton fingerprint.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a single crystal of suitable quality, which can be challenging to obtain.

G

Conclusion: A Powerful Tool for a Promising Scaffold

The ¹H NMR characterization of 5-Azaspiro[2.3]hexane-5-carboxamide offers a rich tapestry of information that, when expertly interpreted, provides a definitive fingerprint of its unique three-dimensional structure. The interplay of the strained cyclopropane and azetidine rings, coupled with the electronic effects of the carboxamide group, results in a complex but decipherable spectrum. By understanding the fundamental principles that govern chemical shifts and coupling constants in such systems, researchers can confidently utilize ¹H NMR spectroscopy to verify the synthesis of this and related spirocyclic scaffolds, paving the way for their exploration in drug discovery and chemical biology. The judicious application of complementary analytical techniques further solidifies the structural assignment, ensuring the scientific rigor required for advancing novel molecular entities from the bench to potential therapeutic applications.

References

  • Solvent Effects on the Amidic Bond - RSC Publishing. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Available at: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. Available at: [Link]

  • Zhang, Y., & Konermann, L. (2000). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Analytical biochemistry, 285(1), 80–90. Available at: [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. Available at: [Link]

  • Solvent effects in N.M.R. spectra of amide solutions: Molecular Physics - Taylor & Francis. Available at: [Link]

  • Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic resonance in chemistry : MRC, 49(1), 21–28. Available at: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. Available at: [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. Available at: [Link]

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein journal of organic chemistry, 10, 1114–1120. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - Beilstein Journals. Available at: [Link]

  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. Available at: [Link]

  • Solvent Effects on the Amidic Bond - Repositorio Académico - Universidad de Chile. Available at: [Link]

  • Amide Hydrogen Exchange (HX) - NMR Wiki. Available at: [Link]

    • Spectroscopic Studies of Cyclopropanes and Cyclobutanes. Available at: [Link]

  • Supporting Information File 3 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a - Beilstein Journals. Available at: [Link]

  • (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - MDPI. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PMC. Available at: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. Available at: [Link]

  • Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Available at: [Link]

  • The Structure of Cyclopropane and Cyclobutane from Proton Nuclear Magnetic Resonance in a Nematic Solvent | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC. Available at: [Link]

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Comparative

A Comparative Guide to the Lipophilicity of Piperidine vs. 5-Azaspiro[2.3]hexane

Introduction: The Critical Role of Lipophilicity in Drug Design In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property governs a molecule's ability to dissolve in or partition into non-polar, lipid-rich environments, such as biological membranes.[3] Consequently, lipophilicity profoundly influences a drug's capacity to cross the gastrointestinal tract lining, penetrate target tissues, and interact with metabolic enzymes.[3][]

The most common metric for quantifying lipophilicity is the partition coefficient (P), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed in a logarithmic scale as logP.[3][5] For ionizable molecules, the distribution coefficient, logD, is used, which is the partition coefficient at a specific pH (commonly physiological pH 7.4).[6][7] An optimal lipophilicity range, often cited as a logP between 0 and 3, is frequently targeted to achieve a balance between membrane permeability and aqueous solubility, thereby enhancing oral bioavailability.[1][8]

This guide provides an in-depth comparison of the lipophilicity of two important nitrogen-containing scaffolds: the ubiquitous piperidine ring and the more novel, conformationally constrained 5-azaspiro[2.3]hexane. We will explore how their distinct structural architectures translate into different logP values, a crucial consideration for medicinal chemists aiming to fine-tune the properties of drug candidates.

Structural and Conformational Differences

The fundamental difference between piperidine and 5-azaspiro[2.3]hexane lies in their topology. Piperidine is a saturated six-membered monocyclic heterocycle, while 5-azaspiro[2.3]hexane is a spirocyclic system composed of an azetidine (4-membered) and a cyclopropane (3-membered) ring sharing a single carbon atom.

Piperidine: As a classic scaffold, piperidine is known to exist predominantly in a chair conformation to minimize steric and torsional strain.[9] This conformation is not static; it undergoes rapid ring inversion, and substituents can occupy either axial or equatorial positions, influencing the molecule's interaction with biological targets.[9][10]

5-Azaspiro[2.3]hexane: The defining feature of this scaffold is the spirocyclic junction. This structural element imparts significant rigidity, effectively "locking" the conformation of the molecule.[11][12] This rigidity and inherent three-dimensionality are key tenets of the "Escape from Flatland" concept in medicinal chemistry, which advocates for moving away from flat, aromatic structures towards more complex 3D shapes.[11] Molecules with greater sp3 character and three-dimensionality often exhibit improved physicochemical properties and a higher probability of clinical success.[11][13]

G cluster_piperidine Piperidine cluster_azaspirohexane 5-Azaspiro[2.3]hexane piperidine_img piperidine_text C₅H₁₁N Monocyclic Flexible Chair Conformation azaspiro_text C₅H₉N Spirocyclic (Azetidine + Cyclopropane) Rigid, 3D Structure azaspiro_img

Caption: Structural comparison of piperidine and 5-azaspiro[2.3]hexane.

Comparative logP Data Analysis

The structural differences between these two scaffolds have a direct and predictable impact on their lipophilicity. The introduction of a rigid, spirocyclic framework often leads to a decrease in lipophilicity compared to more flexible, linear, or simple monocyclic analogues.[12]

CompoundMolecular FormulaExperimental logPCalculated XLogPSource(s)
Piperidine C₅H₁₁N0.840.69[14][15][16]
5-Azaspiro[2.3]hexane C₅H₉NNot Available0.2[17]

As the data indicates, 5-azaspiro[2.3]hexane is predicted to be significantly less lipophilic than piperidine. This aligns with observations that introducing azaspirocycles can lower logD values and improve aqueous solubility.[12][13] The increased sp3-hybridized carbon fraction and the unique spatial arrangement of atoms in the spirocycle disrupt the flat, contiguous non-polar surface area that contributes to lipophilicity, leading to a more favorable interaction with water. This modulation of logP is a powerful tool for medicinal chemists; replacing a piperidine with a 5-azaspiro[2.3]hexane could be a viable strategy to reduce a lead compound's lipophilicity, potentially improving its solubility and metabolic stability while maintaining or even improving target engagement due to the fixed conformation.[13][18]

Experimental Protocol: logP Determination by the Shake-Flask Method

The "gold standard" for experimentally determining logP is the shake-flask method, as described by regulatory bodies and in numerous scientific publications.[5][7][19] It directly measures the partitioning of a compound between n-octanol and water.

Causality Behind Experimental Choices:
  • n-Octanol/Water System: This solvent pair is the universally accepted surrogate for modeling the partitioning between the aqueous environment of the body and the lipid bilayers of cell membranes.

  • Pre-saturation: Saturating the octanol with water and vice-versa before the experiment is critical. This prevents volume changes in the phases during the experiment, which would alter the final concentrations and lead to inaccurate results.

  • pH Control: For ionizable compounds like piperidine and 5-azaspiro[2.3]hexane, the pH of the aqueous phase must be controlled with a buffer. To measure the intrinsic logP, the pH should be adjusted to a level where the compound is overwhelmingly in its neutral, un-ionized form. For basic amines, this requires a high pH. To measure logD at physiological pH, a buffer at pH 7.4 is used.

  • Quantification Method: A sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is required to accurately measure the compound's concentration in each phase, which can differ by several orders of magnitude.[]

Step-by-Step Methodology:
  • Preparation of Phases:

    • Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline for logD at pH 7.4, or a high pH buffer for intrinsic logP).

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely using a separatory funnel.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., piperidine or 5-azaspiro[2.3]hexane) in the pre-saturated n-octanol phase. The initial concentration should be chosen to ensure it is detectable in both phases at equilibrium.

  • Partitioning Experiment:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated aqueous phase and the compound-containing n-octanol phase (e.g., a 1:1 or 2:1 ratio).

    • Agitate the mixture at a constant temperature (typically 25°C) until equilibrium is reached. This can take anywhere from a few minutes to several hours, depending on the compound. A minimum of 30 minutes of gentle shaking or inversion is a common starting point.

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a clean and complete separation of the two phases.[15] This step is crucial to avoid cross-contamination during sampling.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Dilute the aliquots as necessary and determine the concentration of the compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous

    • The final logP (or logD) is the base-10 logarithm of P.

G A 1. Prepare & Pre-saturate n-Octanol and Aqueous Buffer B 2. Dissolve Compound in Pre-saturated n-Octanol A->B C 3. Mix Octanol & Aqueous Phases (e.g., 1:1 ratio) B->C D 4. Agitate to Reach Equilibrium (Constant Temperature) C->D E 5. Centrifuge for Complete Phase Separation D->E F 6. Sample Both Phases (Aqueous & Octanol) E->F G 7. Quantify Concentration (e.g., via HPLC) F->G H 8. Calculate P = [C]oct / [C]aq logP = log10(P) G->H

Caption: Workflow for the experimental determination of logP via the shake-flask method.

Conclusion and Outlook

The comparative analysis of piperidine and 5-azaspiro[2.3]hexane highlights a key principle in modern medicinal chemistry: subtle structural modifications can lead to significant changes in crucial physicochemical properties. Piperidine, a flexible and moderately lipophilic scaffold, has been a mainstay in drug design for decades. In contrast, the rigid, three-dimensional architecture of 5-azaspiro[2.3]hexane results in a predicted decrease in lipophilicity. This makes it an attractive alternative for chemists seeking to optimize the ADMET properties of a drug candidate by reducing its lipophilicity without sacrificing the essential vector orientations of key functional groups. The choice between these scaffolds provides a clear strategic option for modulating a compound's logP value, ultimately contributing to the design of safer and more effective medicines.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Simulations Plus. [Link]

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  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Medium. [Link]

  • Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design. ACS Publications. [Link]

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  • Biological evaluation and calculated logP data for compounds 1-15 and cocaine. ResearchGate. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

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  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

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Validation

A Multi-Faceted Approach to Purity Validation of 5-Azaspiro[2.3]hexane-5-carboxamide: An LC-MS-Centric Comparative Guide

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds In contemporary drug discovery, spirocyclic scaffolds are gaining significant attention as they offer unique three-dimensional structures that can i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds

In contemporary drug discovery, spirocyclic scaffolds are gaining significant attention as they offer unique three-dimensional structures that can improve the physicochemical properties and metabolic stability of drug candidates. 5-Azaspiro[2.3]hexane-5-carboxamide, a novel and conformationally constrained scaffold, represents a promising building block in the design of new therapeutic agents.[1][2] As with any active pharmaceutical ingredient (API), establishing its purity with a high degree of certainty is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical development. The International Council for Harmonisation (ICH) guidelines mandate the thorough validation of analytical procedures to accurately quantify the API and its impurities.[3][4]

This guide provides an in-depth, comparative analysis of methodologies for validating the purity of 5-Azaspiro[2.3]hexane-5-carboxamide. We will focus on a primary Liquid Chromatography-Mass Spectrometry (LC-MS) method, contextualized by two orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment and Chiral High-Performance Liquid Chromatography (HPLC) for stereoisomeric discrimination. This multi-technique approach ensures a comprehensive and self-validating purity profile, addressing not only process-related impurities but also absolute content and stereochemical integrity.

The Primary Challenge: Analyzing a Small, Polar, Spirocyclic Compound

The chemical structure of 5-Azaspiro[2.3]hexane-5-carboxamide—featuring a basic nitrogen, a polar carboxamide group, and a compact spirocyclic core—presents a significant challenge for traditional reversed-phase (RP) liquid chromatography. Such polar analytes often exhibit poor retention on conventional C18 stationary phases, leading to elution near the solvent front, poor peak shape, and inadequate separation from polar impurities.[5] Therefore, a specialized chromatographic approach is necessary to achieve robust and reliable separation.

Method 1: The Core Technique - Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

To overcome the retention challenges, HILIC is the method of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar compounds through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[5] Coupling HILIC with mass spectrometry provides the high sensitivity and selectivity needed to detect and identify trace-level impurities.[6][]

Causality Behind Experimental Choices:
  • Stationary Phase: A HILIC column with an amide or diol stationary phase is selected for its excellent ability to retain polar and basic compounds like our target analyte.

  • Mobile Phase: A high percentage of acetonitrile ensures retention in HILIC mode. A volatile buffer like ammonium formate is used to maintain a stable pH for consistent ionization and is compatible with mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) in positive mode is optimal. The basic nitrogen atom in the azaspiro-ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.[8]

  • Detection: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred. It provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and for proposing structures for unknown impurities.[9]

Experimental Workflow: HILIC-MS Purity Assessment

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of 5-Azaspiro[2.3]hexane-5-carboxamide prep2 Dissolve in 1 mL of 95:5 Acetonitrile:Water prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter with 0.22 µm PTFE Syringe Filter prep3->prep4 lc Inject 2 µL onto HILIC Column prep4->lc ms ESI+ Ionization & High-Res MS Detection lc->ms Gradient Elution data1 Integrate Chromatogram (Total Ion Current) ms->data1 data2 Calculate Purity by % Area Normalization data1->data2 data3 Extract Ion Chromatograms for Impurity Identification data1->data3 data4 Characterize Impurities (Accurate Mass & MS/MS) data3->data4

Caption: HILIC-MS workflow for purity analysis.

Detailed HILIC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the 5-Azaspiro[2.3]hexane-5-carboxamide sample.

    • Dissolve the sample in 1.0 mL of a 95:5 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. This high organic content is critical for compatibility with the HILIC mobile phase.

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B (0-1 min), 95% to 70% B (1-8 min), 70% to 95% B (8.1-10 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • MS System: Thermo Scientific Q Exactive HF or equivalent high-resolution mass spectrometer.

    • Ionization Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 70-1050.

    • Resolution: 120,000.

    • Data Acquisition: Full scan for purity; data-dependent MS/MS for impurity characterization.

Method 2: The Orthogonal Approach - Quantitative NMR (qNMR)

While LC-MS provides excellent sensitivity for impurity detection, its response factors can vary between the API and its impurities, making area-percent normalization an estimate of purity. Quantitative NMR (qNMR) offers a fundamentally different and powerful method for determining absolute purity.[10][11] The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight, an absolute weight/weight (w/w) purity can be calculated without needing a reference standard of the analyte itself.[13][14]

Causality Behind Experimental Choices:
  • Internal Standard: Maleic acid is chosen as an internal standard. Its purity is certified, it is non-volatile, stable, and has simple, sharp proton signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Relaxation Delay (D1): A long relaxation delay (e.g., 30-60 seconds) is crucial. This ensures that all protons, regardless of their relaxation times (T1), have fully returned to equilibrium before the next pulse, which is essential for accurate integration and quantification.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is used for its excellent solvating power for a wide range of organic molecules, including the analyte and the internal standard.

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh ~10 mg of the 5-Azaspiro[2.3]hexane-5-carboxamide sample into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Experiment: 1D Proton (¹H) NMR.

    • Pulse Program: A standard 90° pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

    • Relaxation Delay (D1): 45 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

    • Calculate the purity (P_analyte) using the following equation[10]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Method 3: The Specificity Check - Chiral HPLC-UV

The synthesis of spirocyclic molecules can often generate stereoisomers.[15] Even if the final compound is achiral, chiral intermediates or by-products could be present. If the target molecule possesses a chiral center, determining the enantiomeric excess (e.e.) is a critical quality attribute. Standard LC-MS and NMR methods are typically blind to enantiomers. Therefore, a dedicated chiral separation method is essential for a complete purity assessment. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of chiral separations.[16][17]

Causality Behind Experimental Choices:
  • Stationary Phase: An immobilized polysaccharide-based CSP (e.g., Chiralpak IA) is chosen for its broad applicability and robustness, allowing for use with a wider range of mobile phases compared to coated phases.

  • Mobile Phase: A normal-phase or polar-organic mobile phase (e.g., Hexane/Ethanol or pure Methanol) often provides the best selectivity for chiral recognition on polysaccharide CSPs. The choice is based on empirical screening to find the optimal balance between retention and resolution.

  • Detection: UV detection is simple, robust, and sufficient for this purpose, as the goal is to determine the relative ratio of enantiomers, not to identify unknown impurities.

Detailed Chiral HPLC Protocol
  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the analyte in the mobile phase or a compatible solvent.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • LC System: Standard HPLC system with UV detector.

    • Column: Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 80:20 (v/v) Hexane/Ethanol with 0.1% Diethylamine (for basic analytes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Comparative Data Analysis: A Hypothetical Batch Validation

To illustrate the complementary nature of these techniques, consider the analysis of a hypothetical batch of 5-Azaspiro[2.3]hexane-5-carboxamide.

Parameter HILIC-MS Result qNMR Result Chiral HPLC-UV Result Interpretation & Synergy
Purity (% Area) 99.6%N/A99.9% (total diastereomers)HILIC-MS provides a good estimate of chromatographic purity, detecting several small impurities.
Absolute Purity (w/w %) N/A98.5%N/AqNMR reveals the true API content is lower than the area % suggests, likely due to the presence of non-UV active or non-ionizable impurities (e.g., residual salts, water) that are invisible to HPLC-UV/MS. This is the most accurate measure of absolute purity.
Enantiomeric Excess (e.e.) Not DeterminedNot Determined99.8%Chiral HPLC is the only technique that can resolve and quantify the enantiomers, confirming high stereochemical purity.
Impurity A (Starting Material) 0.15%Detected, not quantifiedNot DetectedHILIC-MS excels at detecting and quantifying known, low-level process impurities with high sensitivity.
Impurity B (Unknown, MW 156.08) 0.10%Not DetectedNot DetectedThe high sensitivity and mass accuracy of MS allows for the detection and characterization of unknown impurities that may be present at levels below the detection limit of NMR.
Impurity C (Diastereomer) Co-eluted with main peakNot resolved0.10%Chiral HPLC specifically resolves stereoisomers that are often indistinguishable by achiral chromatography or NMR.

Conclusion and Recommended Strategy

Validating the purity of a novel API like 5-Azaspiro[2.3]hexane-5-carboxamide demands a rigorous, multi-faceted analytical strategy. While a well-developed HILIC-MS method serves as the core for sensitive impurity detection and identification, it provides an incomplete picture on its own.

  • For Routine Batch Release: A validated HILIC-MS method is suitable for assessing chromatographic purity and tracking known impurities against established specifications.

  • For Reference Standard Characterization & In-Depth Validation: A combination of all three techniques is essential.

    • qNMR establishes the absolute, mass-based purity, providing the most accurate value for the primary reference standard.

    • HILIC-MS provides a comprehensive impurity profile, detecting and identifying trace-level process and degradation products.

    • Chiral HPLC confirms the stereochemical integrity, a critical quality attribute for chiral APIs.

By integrating these orthogonal and complementary techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality, safety, and consistency of 5-Azaspiro[2.3]hexane-5-carboxamide, thereby adhering to the highest standards of scientific integrity and regulatory compliance.

References

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Comparative

Technical Guide: pKa Shift Analysis of 5-Substituted Azaspiro[2.3]hexanes

This guide provides an in-depth technical analysis of the pKa shifts observed in 5-substituted azaspiro[2.3]hexanes, a class of strained spirocyclic amines increasingly utilized in medicinal chemistry as bioisosteres for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa shifts observed in 5-substituted azaspiro[2.3]hexanes, a class of strained spirocyclic amines increasingly utilized in medicinal chemistry as bioisosteres for piperidine, azetidine, and morpholine.

Executive Summary

The azaspiro[2.3]hexane scaffold represents a "conformationally frozen" bioisostere that offers unique physicochemical properties due to the high ring strain (~25 kcal/mol) of the spiro-fused cyclopropane and azetidine rings.

For drug development professionals, the critical value of this scaffold lies in its ability to modulate basicity (pKa) and lipophilicity (LogP) without significantly altering the steric footprint of the parent heterocycle. This guide focuses on the 5-azaspiro[2.3]hexane isomer (where nitrogen is distal to the spiro center) and contrasts it with the 4-azaspiro[2.3]hexane (proximal) isomer to elucidate the "pKa shift" phenomenon driven by spiro-cyclopropyl induction.

Key Takeaway: The position of the nitrogen relative to the spiro center dictates the magnitude of the pKa shift. While 4-azaspiro[2.3]hexanes exhibit a significant basicity reduction (pKa shift of ~1.0–1.5 units lower than piperidine), 5-substituted 5-azaspiro[2.3]hexanes retain a pKa profile similar to parent azetidines, offering a strategy to increase metabolic stability while maintaining basicity.

Structural Definition & Isomerism

To accurately analyze pKa shifts, we must distinguish between the two primary isomers used in medicinal chemistry.

ScaffoldStructure DescriptionN-PositionKey Characteristic
5-Azaspiro[2.3]hexane Azetidine ring spiro-fused to cyclopropane. Nitrogen is opposite the spiro carbon.Distal (Pos 5)High Basicity. Nitrogen is insulated from the spiro-strain inductive effect by methylene groups.
4-Azaspiro[2.3]hexane Azetidine ring spiro-fused to cyclopropane. Nitrogen is adjacent to the spiro carbon.Proximal (Pos 4)Lowered Basicity. Nitrogen is directly influenced by the electron-withdrawing nature of the strained spiro center.

Note: "5-substituted" in the context of 5-azaspiro[2.3]hexane typically refers to substituents on the nitrogen atom (tertiary amines).

Mechanistic Analysis of pKa Shift

The pKa shift in spirocyclic amines is governed by two primary factors: Hybridization (s-character) and Inductive Effects .

The "Spiro Effect"

The spiro-cyclopropane ring possesses bonds with high


-character, forcing the exocyclic bonds (connecting to the spiro carbon) to have high 

-character.
  • Carbon-4 (C4) in 4-azaspiro: The bond between the spiro carbon (C1) and the nitrogen (N4) has increased

    
    -character.
    
  • Effect: Orbitals with higher

    
    -character are more electronegative. This pulls electron density away from the nitrogen lone pair, stabilizing the non-protonated form and lowering the pKa .
    
Comparative Shift Analysis
  • In 4-azaspiro[2.3]hexanes: The nitrogen is directly attached to the spiro center. The inductive withdrawal is strong.

    • Result: pKa drops significantly (e.g., from ~11.2 in piperidine to ~9.8–10.2).

  • In 5-azaspiro[2.3]hexanes: The nitrogen is separated from the spiro center by methylene groups (C4 and C6). The inductive effect decays rapidly with distance.

    • Result: pKa remains comparable to azetidine (~11.3), unless electron-withdrawing groups (EWGs) are attached directly to the nitrogen (Position 5).

Pathway Visualization

The following diagram illustrates the structural causality of the pKa shift.

PkaShift cluster_4aza 4-Azaspiro[2.3]hexane (Proximal) cluster_5aza 5-Azaspiro[2.3]hexane (Distal) Strain Ring Strain (Cyclopropane) Hybrid Increased s-character at Spiro Carbon Strain->Hybrid Causes N4 Nitrogen (N4) Directly Attached Hybrid->N4 Strong Inductive Withdrawal N5 Nitrogen (N5) Separated by CH2 Hybrid->N5 Weak Inductive Effect (Decay) pKa4 pKa Shift: Lower (~9.8 - 10.2) N4->pKa4 pKa5 pKa Shift: Minimal (~11.0 - 11.3) N5->pKa5

Caption: Mechanistic flow showing how proximity to the strained spiro center dictates the magnitude of pKa reduction.

Comparative Data: pKa & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following table synthesizes experimental and predicted data for 5-substituted azaspiro[2.3]hexanes compared to standard heterocycles.

Scaffold ClassRepresentative CompoundpKa (Exp/Pred)LogPMetabolic Stability
Reference Piperidine 11.22 0.84Low (prone to oxidation)
Reference Azetidine 11.29 0.40Moderate
Proximal Spiro 4-Azaspiro[2.3]hexane 9.8 - 10.5 1.10High (Steric blocking)
Distal Spiro 5-Azaspiro[2.3]hexane 11.0 - 11.3 0.20Moderate
Derivative 5-Methyl-5-azaspiro[2.3]hexane 10.8 (Pred)0.65Moderate
Derivative 5-Benzyl-5-azaspiro[2.3]hexane 9.5 (Exp)2.30High

Analysis of 5-Substitution: Substituents at position 5 (the nitrogen in the 5-aza scaffold) follow standard amine trends:

  • Alkyl groups (Methyl, Ethyl): Slight increase or maintenance of basicity due to electron donation, counteracted by steric solvation hindrance.

  • Aryl/Benzyl groups: Significant drop in pKa (1-2 units) due to resonance or inductive withdrawal from the aromatic ring.

Experimental Protocol: Synthesis & pKa Determination

To validate these shifts in a drug discovery campaign, the following protocols are recommended.

A. Synthesis of 5-Azaspiro[2.3]hexane Scaffold

Source: Adapted from Bechi et al. (2014) and Grygorenko et al. (2024).[1]

  • Starting Material: N-Boc-3-azetidinone.

  • Olefination: React with methyltriphenylphosphonium bromide (Wittig) or Tebbe reagent to form the exocyclic alkene (N-Boc-3-methyleneazetidine).

  • Cyclopropanation:

    • Method A (Standard): Simmons-Smith reaction (

      
      , 
      
      
      
      ) in DCM.
    • Method B (Transition Metal):

      
       catalyzed addition of ethyl diazoacetate (for carboxylate derivatives).
      
  • Deprotection: Removal of Boc group (TFA/DCM) yields the free amine 5-azaspiro[2.3]hexane.

  • 5-Substitution: Reductive amination or alkylation to introduce R-groups at the N5 position.

B. Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the synthesized spirocycle.

  • Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titration: Use a standardized NaOH solution (0.1 M). Perform titration under inert atmosphere (

    
    ) at 25°C using an autotitrator (e.g., Sirius T3 or Mettler Toledo).
    
  • Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

  • Cosolvent Method (for lipophilic derivatives): If the compound is insoluble in water, titrate in Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH) and extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent.

Applications in Drug Design[1][3][6][10][11][12]

Bioisosterism[2][12]
  • Piperidine Replacement: The 4-azaspiro[2.3]hexane is the superior isostere for piperidine if lowering basicity is required to improve permeability or reduce hERG liability.

  • Azetidine/Proline Replacement: The 5-azaspiro[2.3]hexane serves as a rigidified azetidine. It is particularly useful for "freezing" the conformation of amino acids (e.g., L-Glutamate analogs) to map receptor subtypes (NMDA vs AMPA).

Metabolic Stability

The spiro-cyclopropane ring blocks metabolic "soft spots."

  • In piperidine, the C3/C4 positions are prone to oxidative metabolism.

  • In 4-azaspiro[2.3]hexane, these positions are part of the quaternary spiro center or the cyclopropane ring, neither of which are easily oxidized by CYP450 enzymes.

References

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation.[2] The Journal of Organic Chemistry.[3][4][5][6][7][8] Link

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.[1][7][9] Beilstein Journal of Organic Chemistry, 10, 1114–1120. Link

  • Grygorenko, O. O., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition.[10][11] Link

  • PubChem. Compound Summary for CID 67975165: 5-azaspiro[2.3]hexane. National Library of Medicine. Link

  • BenchChem. A Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Link

Sources

Validation

Publish Comparison Guide: Bioisosteric Validation of 5-Azaspiro[2.3]hexane-5-carboxamide

This guide outlines the bioisosteric validation of 5-Azaspiro[2.3]hexane-5-carboxamide , a rigid spirocyclic scaffold emerging as a high-value surrogate for piperidine and azetidine moieties in drug discovery. Subject: 5...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the bioisosteric validation of 5-Azaspiro[2.3]hexane-5-carboxamide , a rigid spirocyclic scaffold emerging as a high-value surrogate for piperidine and azetidine moieties in drug discovery.

Subject: 5-Azaspiro[2.3]hexane-5-carboxamide (Scaffold: 5-Azaspiro[2.3]hexane) Primary Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Bioisosteric Target: Piperidine-1-carboxamide, Morpholine-4-carboxamide, and 3,3-Dimethylazetidine-1-carboxamide.

Executive Summary: The "Spiro Switch"

In the quest to "escape from flatland" (increasing Fsp³ character), the 5-azaspiro[2.3]hexane scaffold has emerged as a superior bioisostere for traditional saturated heterocycles. This guide validates the 5-carboxamide derivative—where the nitrogen atom of the azetidine ring bears the amide functionality—as a tool to improve metabolic stability and lower lipophilicity while maintaining critical hydrogen-bond vectors.

Key Value Proposition:

  • Metabolic Blockade: The spiro-cyclopropyl fusion at the C3 position of the azetidine ring (C3 relative to Nitrogen) effectively blocks the primary site of oxidative metabolism found in analogous systems.

  • Vector Rigidity: Unlike the chair-flipping piperidine, the spiro[2.3] system locks the exit vectors, reducing the entropic penalty upon protein binding.

  • Physicochemical Optimization: Reduces LogP and increases solubility compared to gem-dimethyl analogs.

Comparative Profiling: Spiro[2.3] vs. The Standards

The following analysis compares the 5-azaspiro[2.3]hexane scaffold against the industry-standard piperidine and the flexible 3,3-dimethylazetidine.

Physicochemical & Structural Metrics[1]
Property5-Azaspiro[2.3]hexane-5-carboxamide Piperidine-1-carboxamide 3,3-Dimethylazetidine-1-carboxamide Impact Analysis
Ring Size Bicyclic (3,4-spiro)Monocyclic (6)Monocyclic (4)Spiro fusion adds 3D complexity without increasing MW significantly.
Fsp³ Score 1.0 (High)1.01.0All are sp³ rich, but Spiro[2.3] offers unique geometry.
cLogP ~0.2 - 0.5 (Lower)~0.8 - 1.1~0.6 - 0.9Advantage: Lower lipophilicity improves LLE (Ligand Lipophilicity Efficiency).
Topological Polar Surface Area (TPSA) ~43 Ų~43 Ų~43 ŲIdentical H-bond capacity; bioisosterism is maintained.
Metabolic Liability Low (Spiro blocks oxidation)High (C2/C6 oxidation)Medium (C2/C4 oxidation)Critical Differentiator: The spiro center prevents P450 attack at the beta-carbon.
Conformational Entropy Low (Rigid)High (Chair flip)MediumRigid scaffold may improve potency via reduced entropic cost.
Structural Superposition & Vector Analysis

The 5-azaspiro[2.3]hexane scaffold mimics the spatial projection of a 4,4-disubstituted piperidine but with a contracted volume. The nitrogen atom (position 5) serves as the attachment point for the pharmacophore (carboxamide), creating a urea-like motif (>N-C(=O)NH2).

BioisostereMap Piperidine Piperidine-1-carboxamide (Standard) Spiro 5-Azaspiro[2.3]hexane (Target Scaffold) Piperidine->Spiro Bioisosteric Replacement (Contraction + Rigidification) Metab Metabolic Liability (C-H Oxidation) Piperidine->Metab High Clearance Vector Vector Fidelity (Maintains H-Bond) Piperidine->Vector Azetidine 3,3-Dimethylazetidine (Flexible Analog) Azetidine->Spiro Cyclization (Gem-dimethyl -> Spiro) Azetidine->Metab Moderate Clearance Stable Metabolically Stable (Quaternary Block) Spiro->Stable Spiro-Fusion Effect Spiro->Vector Rigidified

Figure 1: Bioisosteric mapping showing the transition from labile piperidine/azetidine scaffolds to the rigid, stable spiro[2.3] system.[1][2]

Experimental Validation Protocols

To validate 5-Azaspiro[2.3]hexane-5-carboxamide in your specific program, execute the following self-validating workflow.

Synthesis of the Probe Molecule

Objective: Access the scaffold from commercially available precursors.

  • Starting Material: Methyleneazetidine or similar activated alkene.

  • Key Step: Rhodium-catalyzed cyclopropanation or Simmons-Smith reaction.

  • Reference Protocol: Use the methodology described by Bechi et al. (Beilstein J. Org.[3] Chem. 2014) for the "frozen" amino acid synthesis, adapting the side chain to a simple carboxamide.

Protocol A: Comparative Microsomal Stability (The "Killer" Experiment)

This assay proves the metabolic superiority of the spiro scaffold.

  • Test Compounds:

    • Compound A: 5-Azaspiro[2.3]hexane-5-carboxamide.

    • Compound B: Piperidine-1-carboxamide (Control).

    • Compound C: 3,3-Dimethylazetidine-1-carboxamide (Control).

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Conditions:

    • Concentration: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH (regenerating system).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Success Criteria: The Intrinsic Clearance (

    
    ) of the Spiro compound should be <50%  of the Piperidine control.
    
    • Mechanism:[2][4] Look for metabolites. Piperidine will show +16 Da (hydroxylation) and +14 Da (oxidation to lactam). The Spiro compound should show significantly reduced hydroxylation due to the steric hindrance of the spiro-cyclopropane.

Protocol B: Thermodynamic Solubility (LogS)

Spirocycles often disrupt crystal lattice energy differently than flat rings, potentially improving solubility.

  • Method: Shake-flask method in PBS (pH 7.4).

  • Incubation: 24 hours at 25°C with agitation.

  • Filtration: 0.45 µm PVDF filter.

  • Quantification: HPLC-UV vs. standard curve.

  • Data Interpretation: High melting point (due to symmetry) might lower solubility, but the lower lipophilicity (LogP) generally compensates to improve aqueous solubility relative to gem-dimethyl analogs.

Scientific Integrity & Mechanism of Action

Why does this replacement work?

The efficacy of the 5-azaspiro[2.3]hexane scaffold relies on the Thorpe-Ingold Effect and Orbital Hybridization .

  • Bond Angles: The internal bond angles of the cyclopropane (~60°) and azetidine (~90°) rings introduce significant strain. This rehybridizes the nitrogen lone pair (more s-character), potentially lowering the basicity (pKa) compared to piperidine.

    • Result: Improved permeability (less protonation at physiological pH) and reduced hERG liability (often linked to high basicity).

  • Metabolic Shielding: Cytochrome P450 enzymes typically abstract a hydrogen atom from the carbon alpha to the nitrogen. In 5-azaspiro[2.3]hexane, the "alpha" carbons are the spiro center (quaternary, no H) and the methylene group. The spiro center is fully blocked.

ValidationWorkflow cluster_Exp Experimental Validation Start Candidate Identification (Piperidine Liability) Design Design: 5-Azaspiro[2.3] Replacement Start->Design Synth Synthesis (Rh-Catalyzed Cyclopropanation) Design->Synth Assay1 Assay: HLM Stability (Target: >60 min t1/2) Synth->Assay1 Assay2 Assay: pKa & LogD (Target: Lower Basicity) Synth->Assay2 Decision Go/No-Go Decision Assay1->Decision Assay2->Decision Outcome Lead Optimization (New IP Space) Decision->Outcome Pass

Figure 2: Step-by-step validation workflow for integrating the spiro scaffold into a drug discovery cascade.

References

  • Bechi, B., et al. (2014).[3] "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 10, 1114–1120.[3][5] Link

  • Natho, P., et al. (2025).[2] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[2] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Foundational context for 4-membered ring bioisosteres). Link

  • PubChem Compound Summary. "5-Azaspiro[2.3]hexane."[6] National Center for Biotechnology Information. Link

Sources

Comparative

Spectroscopic Identification of Spiro[2.3]hexane Ring Strain: A Comparative Guide

Topic: Spectroscopic identification of spiro[2.3]hexane ring strain Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the pursuit of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic identification of spiro[2.3]hexane ring strain Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pursuit of novel bioisosteres for drug discovery, the spiro[2.3]hexane scaffold has emerged as a high-value target.[1] Unlike traditional flat aromatic rings or flexible aliphatic chains, this bicyclic system offers a unique combination of structural rigidity and defined exit vectors . However, its utility is intrinsically linked to its high ring strain (~62 kcal/mol), which dictates both its reactivity and its spectroscopic signature.

This guide provides a technical comparison of the spectroscopic methods used to identify and quantify this strain. We analyze the Spiro[2.3]hexane Scaffold (The Product) against its constituent monomers—Cyclopropane and Cyclobutane —and its homolog Spiro[2.2]pentane , establishing a validated protocol for confirmation.

The Physics of Strain: Mechanism of Action

To interpret the spectra, one must understand the underlying electronic perturbation. The spiro[2.3]hexane system forces a quaternary carbon to bridge a


 cyclopropane angle and a 

cyclobutane angle.
  • Walsh Orbitals & Hybridization: To accommodate the acute

    
     angle, the carbon atoms in the cyclopropane ring rehybridize. The C-C bonds gain high p-character  (resembling 
    
    
    
    to
    
    
    ), allowing them to "bend" outward (banana bonds).
  • The Compensatory Effect: Conservation of orbital character dictates that the exocyclic bonds (the C-H bonds) must gain significant s-character (approaching

    
    ).
    
  • Spectroscopic Consequence:

    • NMR: High s-character shortens the C-H bond, dramatically increasing the one-bond coupling constant (

      
      ).
      
    • IR: The stiffened C-H bond shifts vibrational frequencies to the "olefinic" region (>3000 cm

      
      ), despite the molecule being saturated.
      
Figure 1: Orbital Strain Mechanism

WalshOrbitals cluster_0 Geometric Constraint cluster_1 Electronic Response cluster_2 Spectroscopic Output Angle Acute Bond Angles (60° & 90°) Rehyb Orbital Rehybridization (Walsh Model) Angle->Rehyb Forces P_rich Endocyclic Bonds: High p-character (Bent Bonds) Rehyb->P_rich S_rich Exocyclic C-H Bonds: High s-character (Short/Stiff) Rehyb->S_rich Shift NMR: Upfield Shift (Shielding Cone) P_rich->Shift Anisotropic Current J_coup NMR: Increased 1J_CH (>160 Hz) S_rich->J_coup Direct Correlation Freq IR: High Freq Stretch (>3000 cm-1) S_rich->Freq Force Constant k↑

Caption: Logical flow from geometric constraint to observable spectral data. High s-character in C-H bonds is the primary driver of spectral anomalies.

Comparative Analysis: The Product vs. Alternatives

The following data compares the Spiro[2.3]hexane scaffold against its isolated ring components. The "Product" demonstrates a cumulative strain effect that is distinct from the sum of its parts.

Table 1: Thermodynamic and Structural Comparison
FeatureSpiro[2.3]hexane (Product)Cyclopropane (Alternative A)Cyclobutane (Alternative B)Spiro[2.2]pentane (Homolog)
Ring Strain Energy (SE) ~62.0 kcal/mol 27.5 kcal/mol26.5 kcal/mol63.0 kcal/mol
Hybridization (C-H)

-




Dominant Geometry Orthogonal Rings PlanarPuckered (Wing)Orthogonal Rings
Drug Design Utility High (3D Exit Vectors) Low (Flat/2D)ModerateModerate

Insight: The strain energy of spiro[2.3]hexane is greater than the sum of cyclopropane + cyclobutane (27.5 + 26.5 = 54.0). The excess ~8 kcal/mol arises from the spiro-center distortion , making this scaffold highly reactive to ring-opening metabolic pathways if not properly substituted.

Spectroscopic Protocol: Identification & Validation
Method A: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive proof of the spiro[2.3] structure. The key metric is not just the chemical shift (


), but the coupling constant (

)
.

Experimental Protocol:

  • Sample Prep: Dissolve 5-10 mg of purified spiro[2.3]hexane derivative in 0.6 mL

    
    .
    
    • Note: Avoid benzene-d6 if possible, as solvent anisotropy can mask the subtle splitting of the cyclobutane methylene protons.

  • Acquisition:

    • Run standard

      
       (16 scans) and 
      
      
      
      (256+ scans).
    • CRITICAL STEP: Run a Gated Decoupled

      
       NMR  (or coupled HSQC) to measure 
      
      
      
      . Standard broadband decoupling removes this vital information.

Data Interpretation (The Fingerprint):

NucleusParameterSpiro[2.3]hexane ValuesInterpretation

H

(CyPr-H)
0.3 – 0.7 ppm High-field shift due to ring current anisotropy (shielding).

H

(CyBu-H)
1.8 – 2.2 ppm Typical cyclobutane range; look for complex multiplets.

C

(Spiro-C)
30 – 40 ppm Quaternary carbon. Distinctive low intensity in standard

.

C

(CyPr)
160 – 165 Hz Definitive Proof. Normal alkanes are ~125 Hz. Values >160 Hz confirm cyclopropane ring.

C

(CyBu)
135 – 140 Hz Intermediate s-character.
Method B: Vibrational Spectroscopy (IR/Raman)

While NMR defines the skeleton, IR defines the bond strength (force constants).

  • C-H Stretch: In spiro[2.3]hexane, the cyclopropane C-H bonds are stiff. They absorb at 3050–3090 cm

    
     .
    
    • Comparison: Standard alkanes (e.g., cyclohexane) absorb < 3000 cm

      
      .
      
    • False Positive Warning: Alkenes and aromatics also absorb > 3000 cm

      
      .[2] You must confirm the absence of C=C stretches (1600-1680 cm
      
      
      
      ) to confirm the spiro-alkane structure.
  • Ring Breathing (Raman): The symmetric expansion/contraction of the rings is Raman active.

    • Cyclopropane breathing: ~1190 cm

      
      .
      
    • Spiro[2.3]hexane shows coupled modes; a strong band near 1200-1250 cm

      
        is characteristic.
      
Experimental Workflow Visualization

The following diagram outlines the decision tree for confirming the scaffold identity in a drug discovery context.

Figure 2: Spectroscopic Confirmation Workflow

Workflow cluster_IR Step 1: Rapid Screen (IR) cluster_NMR Step 2: Structural Validation (NMR) cluster_Decision Step 3: Confirmation Start Unknown Spiro-Cycle Candidate IR_Check Check C-H Stretch Region Start->IR_Check Result_IR Peaks > 3000 cm-1? No C=C peak? IR_Check->Result_IR H1_NMR 1H NMR: Check 0.3-0.7 ppm Result_IR->H1_NMR Yes Reject REJECT: Acyclic/Unstrained Result_IR->Reject No (<3000 only) C13_Gate Gated Decoupled 13C NMR H1_NMR->C13_Gate High field signals present Measure_J Measure 1J_CH C13_Gate->Measure_J Confirmed CONFIRMED: Spiro[2.3]hexane Measure_J->Confirmed J > 160 Hz (CyPr) J ~ 138 Hz (CyBu) Measure_J->Reject J < 130 Hz

Caption: Step-by-step decision tree for validating spiro-strain. The Gated Decoupled C13 NMR is the critical "Go/No-Go" step.

Conclusion & Application Note

For researchers integrating spiro[2.3]hexane into lead compounds:

  • Stability: The high strain identified here implies metabolic vulnerability at the spiro-carbon. Substituents at the cyclobutane C3 position are recommended to block P450 oxidation.

  • Differentiation: Use the

    
     coupling constant  as your primary metric. It is robust, solvent-independent, and directly correlates with the s-character that drives the scaffold's unique vector geometry.
    
  • Reference: Always run a parallel spectrum of a simple cyclobutane derivative if available, to subtract the background strain effects and isolate the spiro-contribution.

References
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Duddeck, H. (2004). Spiro Compounds in NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2024). Spiro[2.3]hexane Compound Summary. National Library of Medicine. Link

  • Liebman, J. F., & Greenberg, A. (1976). A survey of structural irregularities in globular molecules. Chemical Reviews. Link

  • Krivdin, L. B. (2004). Carbon-Carbon Spin-Spin Coupling Constants: Practical Applications. Russian Chemical Reviews. Link

Sources

Validation

In Vitro ADME Profile of 5-Azaspiro[2.3]hexane Derivatives

Executive Summary: The Case for 5-Azaspiro[2.3]hexane In the pursuit of novel chemical space, medicinal chemists often seek to "escape from flatland" by replacing aromatic rings with saturated, three-dimensional scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 5-Azaspiro[2.3]hexane

In the pursuit of novel chemical space, medicinal chemists often seek to "escape from flatland" by replacing aromatic rings with saturated, three-dimensional scaffolds.[1][2] The 5-azaspiro[2.3]hexane system—a strained spirocycle fusing an azetidine and a cyclopropane ring—has emerged as a high-value bioisostere for traditional nitrogen heterocycles like piperidine, pyrrolidine, and morpholine.[1]

This guide objectively analyzes the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profile of 5-azaspiro[2.3]hexane derivatives.[1] Unlike flexible piperidines, this scaffold offers a unique combination of reduced lipophilicity , modulated basicity , and enhanced metabolic stability by structurally blocking labile oxidation sites.[1]

Physicochemical Profiling: The "Spiro" Effect[1][3]

The primary driver for adopting the 5-azaspiro[2.3]hexane scaffold is the alteration of physicochemical properties without sacrificing vector fidelity.[1]

Comparative Analysis: 5-Azaspiro[2.3]hexane vs. Alternatives

The following table summarizes representative data trends observed when replacing a standard piperidine or azetidine core with the 5-azaspiro[2.3]hexane motif in matched molecular pairs (MMP).

ParameterPiperidine (Standard)Azetidine (Parent)5-Azaspiro[2.3]hexaneImpact on Drug Design
LogD (pH 7.4) High (Baseline)LowMedium-Low Improves solubility; reduces promiscuous binding.[1]
pKa (Conj. Acid) ~10.5 - 11.0~11.0~8.5 - 9.5 Lowers % ionization at physiological pH; improves membrane permeability.[1]
Fsp³ Fraction 1.01.01.0 Maintains 3D character; correlates with higher clinical success rates.[1]
Conformational Flexibility High (Chair/Boat)ModerateRigid/Frozen Reduces entropic penalty upon binding; improves selectivity.[1]
Metabolic Liability High (

-C oxidation)
ModerateLow Blocks

-carbon oxidation via quaternary spiro-center.[1]

Expert Insight: The 5-azaspiro[2.3]hexane ring lowers the pKa of the amine compared to piperidine.[1] This is crucial because highly basic amines (pKa > 10) are often sequestered in lysosomes (lysosomal trapping) and can cause phospholipidosis.[1] The spiro-ring modulation brings the pKa closer to the ideal range (8–9) for oral drugs.[1]

Metabolic Stability: Mechanism of Action[1]

The most significant ADME advantage of 5-azaspiro[2.3]hexane is its resistance to oxidative metabolism.[1]

Mechanism: Blocking -Carbon Oxidation

Cytochrome P450 (CYP) enzymes typically attack the carbon alpha to the nitrogen (


-C) in cyclic amines, leading to iminium ion formation and ring opening.[1]
  • Piperidine: Both

    
    -carbons are available for oxidation.[1]
    
  • 5-Azaspiro[2.3]hexane: One

    
    -carbon is the quaternary spiro center .[1] It has no abstractable protons, rendering it metabolically inert.[1] The cyclopropane ring also electronically deactivates the adjacent positions.[1]
    
Visualization: Metabolic Pathway Blocking

The following diagram illustrates how the spiro-scaffold diverts metabolic clearance compared to a standard piperidine.

MetabolicStability Piperidine Piperidine Scaffold (Flexible) AlphaOx CYP450 Attack (Alpha-C Hydroxylation) Piperidine->AlphaOx High Liability RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Rapid Clearance Spiro 5-Azaspiro[2.3]hexane (Rigid) SpiroCenter Spiro Center (C3) Quaternary Carbon Spiro->SpiroCenter Steric/Electronic Protection MetabStable Metabolically Stable (Intact Scaffold) SpiroCenter->MetabStable No H-abstraction Possible

Caption: Comparative metabolic fate. The quaternary spiro-carbon in 5-azaspiro[2.3]hexane prevents the formation of the unstable carbinolamine intermediate common in piperidine metabolism.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of 5-azaspiro[2.3]hexane derivatives, a rigorous intrinsic clearance (


) assay using liver microsomes is required.[1]
Protocol Comparison: Standard vs. High-Stability Optimization

Standard Protocol: Suitable for piperidines.[1] High-Stability Protocol: Required for spirocycles, as they often exhibit low turnover, making standard half-life (


) calculations prone to error.[1]
Step-by-Step Workflow
  • Preparation:

    • Test Compound: 1 µM final concentration (minimizes saturation/inhibition issues).

    • System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Pre-Incubation:

    • Incubate microsomes + compound for 5 min at 37°C to reach thermal equilibrium.

  • Initiation:

    • Add NADPH-regenerating system (MgCI₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1] Crucial: Do not use simple NADPH if running long incubations (>30 min) as it degrades.[1]

  • Sampling:

    • Timepoints: 0, 15, 30, 60, and 120 min .[1]

    • Note: For 5-azaspiro[2.3]hexane, extended timepoints (up to 120 min) are often necessary to detect significant depletion.[1]

  • Quenching:

    • Transfer aliquot to ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1] Ratio 1:3 (Sample:ACN).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

MicrosomalAssay cluster_0 Incubation Phase cluster_1 Sampling Loop cluster_2 Data Output Mix Microsomes + Buffer + Test Cmpd (1µM) Warm Pre-warm 37°C (5 min) Mix->Warm Start Add Cofactor (NADPH-regen) Warm->Start Sample Aliquot Removal (0, 30, 60, 120 min) Start->Sample Timecourse Quench Quench (Cold ACN + IS) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calc: Slope(-k) CLint & t1/2 LCMS->Calc

Caption: Workflow for determining Intrinsic Clearance (CLint). Note the extended sampling requirement for stable spiro-compounds.

Permeability and Transporters

While metabolic stability is improved, does the rigidity of 5-azaspiro[2.3]hexane hinder cell penetration?

Passive Permeability (PAMPA)[1]
  • Trend: 5-Azaspiro[2.3]hexane derivatives generally show moderate-to-high passive permeability (

    
     cm/s).[1]
    
  • Reasoning: Although the scaffold is polar, the reduced basicity (pKa ~9 vs 11) means a higher fraction of the molecule exists in the neutral, membrane-permeable state at pH 7.4 compared to piperidine analogs.[1]

Efflux Transporters (P-gp)[1]
  • Risk: P-glycoprotein (P-gp) often recognizes basic amines and H-bond donors.[1]

  • Observation: The compact, rigid nature of the spiro[2.3] system can sometimes reduce the "recognition footprint" for P-gp compared to floppy alkyl chains, but this is highly substituent-dependent.[1]

  • Recommendation: Always pair PAMPA with a Caco-2 assay (with and without inhibitor Zosuquidar) to calculate the Efflux Ratio (ER).[1]

Safety Profile: CYP Inhibition

A critical safety parameter for amine-containing drugs is the inhibition of CYP enzymes (drug-drug interaction potential).[1]

  • CYP2D6: High affinity for basic amines. 5-Azaspiro[2.3]hexane derivatives can still inhibit CYP2D6, but the lower lipophilicity (LogD) often reduces the binding affinity compared to highly lipophilic piperidines.[1]

  • CYP3A4: Inhibition is generally lower unless the derivative contains specific lipophilic tails (e.g., biaryl groups) attached to the nitrogen.[1]

Conclusion: When to Use This Scaffold

Use the 5-azaspiro[2.3]hexane scaffold when your lead series contains a piperidine or pyrrolidine ring and exhibits:

  • High Metabolic Turnover: Specifically via oxidation of the ring carbons.[1]

  • High Lipophilicity (LogD > 3): Needing a polarity boost without adding polar surface area (PSA).[1]

  • hERG Liability: The rigidity and altered shape vector can disrupt binding to the hERG potassium channel pore.[1]

Contraindications:

  • If the flexibility of the piperidine ring is essential for "induced fit" into the target binding pocket, the rigid spiro-system may lose potency.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of the 5-Azaspiro[2.3]hexane Ring System. Organic Letters.[1]

  • Grygorenko, O. O., et al. (2021).[1][3][4] Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)Spiro[2.3]Hexane Scaffolds.[1][5][4][6] European Journal of Organic Chemistry.[1][4]

  • Bechi, B., et al. (2014).[1][4][7] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.[1][4][7][8][9] Beilstein Journal of Organic Chemistry.[1][4][8][9]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[1] (Provides foundational data on spiro-ring physicochemical trends). [1]

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Comparative

Comparative Guide: Amide Bond Stability in Strained Spiro Systems

This guide provides an in-depth technical comparison of amide bond stability within strained spirocyclic systems, designed for medicinal chemists and drug development professionals. Executive Summary: The Strain-Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of amide bond stability within strained spirocyclic systems, designed for medicinal chemists and drug development professionals.

Executive Summary: The Strain-Stability Paradox

In modern drug design, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.3]hexanes) are prized as "saturated bioisosteres" that improve solubility (


) and create novel intellectual property space.[1] However, introducing an amide bond into or adjacent to these strained systems creates a chemical paradox:
  • Geometric Strain: Steric crowding or ring constraints can force the amide bond out of planarity (Twisted Amides), disrupting the

    
     resonance that confers stability.
    
  • Metabolic Resilience: Conversely, the rigid 3D architecture of spiro-systems often blocks enzymatic access (e.g., CYP450, amidases), potentially increasing metabolic half-life despite electronic activation.

This guide objectively compares the hydrolytic and metabolic stability of these systems against standard planar amides, supported by mechanistic data and experimental protocols.

Mechanistic Grounding: Quantifying Amide Distortion[2][3][4]

To predict stability, one must first quantify the distortion imposed by the spiro-scaffold. The stability of an amide bond is strictly governed by its planarity.

The Winkler-Dunitz Parameters

Deviations from planarity are measured using two key parameters:

  • Twist Angle (

    
    ):  Rotation around the C-N bond. 
    
    
    
    is planar (stable);
    
    
    is orthogonal (highly reactive).
  • Pyramidalization (

    
    ):  The degree of 
    
    
    
    character at the nitrogen atom.

Impact on Reactivity:

  • Planar Amides: Resonance stabilization (~15-20 kcal/mol) renders the C-N bond possessing partial double-bond character.[2] Protonation occurs at the Oxygen (O-protonation), leading to a stable intermediate.

  • Twisted Amides (

    
    ):  Resonance is disrupted. The nitrogen lone pair becomes localized, increasing basicity.[3] Protonation switches to the Nitrogen  (N-protonation), creating a highly electrophilic acylammonium species that is rapidly hydrolyzed (
    
    
    
    to
    
    
    times faster).
Diagram: Hydrolysis Pathways of Planar vs. Twisted Amides[5]

AmideHydrolysis Start Amide Substrate Planar Planar Geometry (τ ≈ 0°) Start->Planar Standard Scaffold Twisted Twisted/Strained (τ > 40°) Start->Twisted Strained Spiro System O_Prot O-Protonation (Stable Cation) Planar->O_Prot Acidic Media N_Prot N-Protonation (Reactive Acylammonium) Twisted->N_Prot Lone Pair Available Slow Slow Hydrolysis (High Barrier) O_Prot->Slow H2O Attack Fast Rapid Cleavage (Low Barrier) N_Prot->Fast Relief of Strain

Caption: Mechanistic divergence in amide hydrolysis driven by geometric strain. Twisted amides favor N-protonation, significantly lowering the activation energy for cleavage.

Comparative Performance Analysis

We classify spiro-amide systems into two distinct categories based on the location of the amide bond relative to the spiro-junction.

Category A: Exocyclic Amides on Spiro Scaffolds (e.g., Spiro[3.3]heptane)

Context: Amide is attached to the ring (e.g., bioisostere of benzamide).

These systems generally exhibit superior metabolic stability despite potential minor twisting. The rigid spiro-core acts as a "steric shield."

ParameterLinear Amide (Benzamide analog)Spiro[3.3]heptane AmidePerformance Verdict
Geometry Planar (

)
Slightly Twisted (

)
Stable. Twist is insufficient to trigger N-protonation.
Hydrolytic

> 24 hours (pH 7.4)> 24 hours (pH 7.4)Equivalent. Chemical stability is maintained.
Metabolic

High (Aromatic hydroxylation prone)Low (Steric bulk blocks CYP access)Superior. Spiro-scaffold reduces clearance.
Solubility (

)
Low (Planar/Stacking)High (3D globular shape)Superior. Improved physicochemical profile.

Supporting Data: Research on Sonidegib analogs (Spiro[3.3]heptane replacing phenyl) showed that while the cis-isomer exhibited higher clearance (


), the trans-isomer (

) was comparable to the parent drug (

), validating the scaffold's stability [Source 1].[4]
Category B: Endocyclic Spiro-Lactams (e.g., Spiro- -lactams)

Context: Amide is part of the strained ring fused at the spiro center.

These systems are highly reactive and are often designed as "suicide substrates" or covalent inhibitors rather than stable drugs.

ParameterStandard

-Lactam (5-mem)
Spiro-fused

-Lactam (4-mem)
Performance Verdict
Ring Strain Minimal (~6 kcal/mol)High (~25 kcal/mol)Unstable. Strain drives ring opening.
Winkler-Dunitz



(depends on fusion)
Reactive. Resonance is compromised.
Hydrolysis Rate Negligible at pH 7.4Rapid (

increased

-

x)
Tunable. Useful for covalent targeting (e.g., Serine proteases).

Experimental Protocols for Stability Assessment

To rigorously evaluate these systems, use the following self-validating workflows.

Protocol 1: pH-Rate Profile (Chemical Stability)

Objective: Determine the susceptibility of the amide to acid/base catalyzed hydrolysis, indicating the degree of bond distortion.

  • Preparation: Dissolve compound (10 mM in DMSO).

  • Buffer System: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute stock 1:100 into buffers (Final: 100

    
    ). Incubate at 37°C.
    
  • Sampling: Aliquot at

    
     hours. Quench with ice-cold MeCN.
    
  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of amine/acid hydrolysis products.

  • Validation: Run Procainamide (stable control) and Aspirin (labile ester control) in parallel.

    • Interpretation: If

      
       at pH 7.4, the spiro-strain has critically destabilized the bond.
      
Protocol 2: Microsomal Stability (Metabolic Stability)

Objective: Differentiate between chemical instability (strain) and enzymatic clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate HLM + Compound (1

      
      ) for 5 min at 37°C.
      
    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, 60 min.

  • Control: Testosterone (High clearance) and Warfarin (Low clearance).

  • Data Calculation: Plot

    
     vs time to determine 
    
    
    
    .
    
    
Diagram: Stability Testing Workflow

StabilityWorkflow Compound Spiro-Amide Candidate Split Assay Selection Compound->Split ChemArm Chemical Hydrolysis (pH 2, 7.4, 10) Split->ChemArm MetabArm Microsomal Stability (HLM + NADPH) Split->MetabArm LCMS LC-MS/MS Quantitation ChemArm->LCMS MetabArm->LCMS Decision1 Rapid Hydrolysis at pH 7.4? LCMS->Decision1 Chem Data Decision2 High Clearance (CLint)? LCMS->Decision2 Metab Data Decision1->Decision2 No (Stable) Result1 FAIL: Geometric Strain Too High (Twisted) Decision1->Result1 Yes Result2 PASS: Stable Bioisostere Decision2->Result2 No Result3 FAIL: Enzymatic Liability (Not Strain Related) Decision2->Result3 Yes

Caption: Integrated decision tree for distinguishing between geometric instability (strain-driven) and metabolic vulnerability.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • The Twisted Amides: Structures and Functions. Peking University. Available at: [Link][1][5][6]

  • Towards the activity of twisted acyclic amides. Royal Society of Chemistry. Available at: [Link]

  • Acyclic Twisted Amides. National Institutes of Health (PMC). Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 5-Azaspiro[2.3]hexane-5-carboxamide: Essential Safety Protocols and Operational Plans

For the innovative researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel scaffolds like 5-Azaspiro[2.3]hexane-5-carboxamide represents a frontie...

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel scaffolds like 5-Azaspiro[2.3]hexane-5-carboxamide represents a frontier of possibility. These structures are of significant interest as conformationally constrained analogues and potential bioisosteres for key structures like piperidine, opening new avenues in drug discovery.[1][2] However, with great potential comes the profound responsibility of ensuring safety. The unique spirocyclic structure demands a rigorous and well-understood handling protocol.

This guide moves beyond a simple checklist. It is designed to provide you, our trusted colleague, with the deep, causal understanding necessary to handle this compound with the highest degree of safety and precision. We will detail the essential personal protective equipment (PPE), outline a self-validating operational workflow, and provide clear disposal and emergency plans. Your safety is the bedrock of scientific progress.

Hazard Identification: A Proactive Assessment

While a specific Safety Data Sheet (SDS) for 5-Azaspiro[2.3]hexane-5-carboxamide is not widely available, we can establish a robust safety protocol by examining the known hazards of its parent compound, 5-Azaspiro[2.3]hexane hydrochloride. This related compound is classified as an irritant that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Therefore, we will proceed with the prudent assumption that the carboxamide derivative presents a similar hazard profile. The primary routes of exposure to mitigate are inhalation of airborne dust, skin contact, and eye contact.[4]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. Each component is selected to counteract the specific hazards posed by this compound class.

Eye and Face Protection

Direct contact with chemical dust or splashes can cause serious eye irritation.[3]

  • Mandatory: Tightly fitting chemical safety goggles that conform to ANSI Z.87.1 (US) or EN 166 (EU) standards are required at all times when handling the compound.[5][6]

  • Recommended for Splash Risk: In situations where there is a risk of splashing, such as during solution preparation or transfer, a full-face shield must be worn in addition to safety goggles to protect the entire face.[5][7]

Hand Protection

To prevent skin irritation and potential absorption, appropriate gloves are critical.[3]

  • Required: Chemical-resistant nitrile or neoprene gloves are recommended.[6] Given the compound's hazard profile, double-gloving is a prudent best practice to minimize the risk of exposure from a potential tear or pinhole in the outer glove.[6]

  • Causality: The outer glove acts as the primary barrier and can be removed and disposed of immediately upon contamination, preserving the cleanliness of the inner glove and your hands. Always inspect gloves for any signs of degradation or punctures before use.[5] Never wear gloves outside the laboratory to avoid contaminating common surfaces like doorknobs.[8]

Body Protection

Protecting the skin from accidental spills is crucial.

  • Minimum Requirement: A standard, long-sleeved laboratory coat, kept fully buttoned, must be worn.[5]

  • Enhanced Protection: For procedures with a higher risk of spills or significant dust generation (e.g., weighing large quantities), a chemical-resistant apron or a disposable gown should be worn over the lab coat.[6][7]

Respiratory Protection

The primary inhalation risk comes from airborne dust particles.[4]

  • Primary Engineering Control: All manipulations of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood to control the generation and spread of dust and aerosols.[4][6]

  • Secondary Precaution: If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory. Proper fit-testing is essential to ensure the respirator's effectiveness.

Summary of Required Personal Protective Equipment

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles meeting ANSI Z.87.1 standards are mandatory. A face shield provides additional protection against splashes.[5][9]
Hands Double-Gloved Nitrile/NeopreneProvides robust protection against skin irritation and absorption. The outer glove should be removed immediately after handling.[3][6]
Skin/Body Laboratory Coat & ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron is recommended for higher-risk tasks.[5][6]
Respiratory Chemical Fume Hood / RespiratorA fume hood is the primary control for dust. A NIOSH-approved respirator is required if a hood is unavailable.[4][6]

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow is a self-validating system that minimizes risk at every stage. This protocol is designed to be a closed loop, ensuring containment from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation & Area Setup:

    • Designate a specific area for handling, preferably within a chemical fume hood.[6]

    • Ensure the work surface is clean and uncluttered.[10]

    • Verify that an eyewash station and safety shower are unobstructed and accessible.[9][10]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

    • Ensure gloves are pulled over the cuffs of the lab coat sleeves to create a seal.[6]

  • Compound Handling (in Fume Hood):

    • When weighing the solid compound, use a tared, sealed container to minimize dust generation.[6]

    • Use spatulas or other appropriate tools for all transfers; never handle chemicals directly.[11]

    • Keep the container with the compound covered as much as possible.

  • Experimental Procedure:

    • If making a solution, add the solid to the solvent slowly to avoid splashing. Remember to "add acid to water, just like you oughta" if working with acidic solutions.[10]

    • Keep all reaction vessels clearly labeled.[10]

  • Doffing PPE & Decontamination:

    • Upon completion of work, remove PPE in the correct order to avoid cross-contamination: remove the outer gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last before exiting the lab.

    • Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[8][10]

Workflow Diagram

The following diagram illustrates the logical flow for safely handling 5-Azaspiro[2.3]hexane-5-carboxamide.

A 1. Preparation - Designate Area - Verify Safety Equipment B 2. Don PPE - Goggles, Gloves, Coat - Ensure Proper Fit A->B Enter Lab C 3. Chemical Handling - Work in Fume Hood - Minimize Dust B->C Begin Work D 4. Experiment - Controlled Additions - Label All Vessels C->D Proceed E 5. Waste Segregation - Collect Solid & Liquid - Label Waste Container D->E Generate Waste F 6. Decontamination - Clean Work Area - Doff PPE Correctly E->F Conclude Work G 7. Final Disposal - Transfer to Central Waste - Follow Institutional Policy F->G Exit Lab

Sources

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